4-Phenyl-2-piperidin-1-ylquinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
300814-81-7 |
|---|---|
Molecular Formula |
C20H20N2 |
Molecular Weight |
288.4g/mol |
IUPAC Name |
4-phenyl-2-piperidin-1-ylquinoline |
InChI |
InChI=1S/C20H20N2/c1-3-9-16(10-4-1)18-15-20(22-13-7-2-8-14-22)21-19-12-6-5-11-17(18)19/h1,3-6,9-12,15H,2,7-8,13-14H2 |
InChI Key |
MVUZOHGJNSSQHW-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)C4=CC=CC=C4 |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide on 4-Phenyl-2-piperidin-1-ylquinoline: An Analysis of Available Data
A comprehensive review of scientific literature and chemical databases reveals a significant lack of specific information on the basic properties of 4-Phenyl-2-piperidin-1-ylquinoline. To date, there are no dedicated studies detailing its physicochemical characteristics, pharmacological activity, or specific signaling pathways. Therefore, the creation of a detailed technical guide with quantitative data, experimental protocols, and signaling diagrams for this specific molecule is not possible based on publicly available information.
While data on the exact compound this compound is not available, an examination of related structures containing the quinoline, phenyl, and piperidine moieties can provide valuable insights for researchers and drug development professionals. The following sections discuss the general properties and synthesis of these related scaffolds to offer a foundational understanding.
General Properties of Related Scaffolds
The core structure of this compound combines three key chemical entities: a quinoline ring, a phenyl group, and a piperidine moiety. Each of these components is well-represented in medicinal chemistry and contributes to the potential biological activity of the parent molecule.
Quinoline Derivatives
The quinoline scaffold is a bicyclic aromatic heterocycle that is a fundamental building block in many biologically active compounds. Derivatives of quinoline are known to possess a wide range of pharmacological activities, including but not limited to:
-
Antimalarial
-
Anticancer
-
Antibacterial
-
Antifungal
-
Anti-inflammatory
The substitution pattern on the quinoline ring plays a crucial role in determining its biological effects.
Phenylpiperidines
The 4-phenylpiperidine structure is a well-known pharmacophore, most notably found in the opioid analgesic meperidine and its analogues.[1][2] This structural motif is often associated with activity at opioid receptors and can influence the central nervous system. The orientation of the phenyl group (axial or equatorial) on the piperidine ring can significantly impact the pharmacological profile of the molecule.[1]
Synthesis of Related Compounds
While a specific protocol for the synthesis of this compound is not documented, general methods for the synthesis of substituted quinolines and the introduction of piperidine moieties are well-established.
A common method for the synthesis of the quinoline ring system is the Doebner-von Miller reaction , which involves the reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid catalyst. Variations of this and other named reactions like the Combes quinoline synthesis and the Friedländer synthesis allow for the preparation of a wide variety of substituted quinolines.
The introduction of a piperidine group at the 2-position of a quinoline ring can typically be achieved through nucleophilic aromatic substitution of a leaving group (such as a halogen) at that position with piperidine.
A potential, though unverified, synthetic route to this compound could be conceptualized as a multi-step process.
Caption: A generalized conceptual workflow for the synthesis of a 2-amino-substituted quinoline.
Pharmacological Potential of Related Molecules
Although no pharmacological data exists for this compound, a structurally related compound, 2-phenyl-4[2-(4-piperidinyl) ethyl]quinoline (PK 8165) , has been identified as a partial agonist of benzodiazepine receptors.[3] This suggests that quinoline derivatives bearing both phenyl and piperidinyl groups have the potential to interact with targets in the central nervous system.
Furthermore, various other quinoline derivatives are being investigated as inhibitors of the mTOR signaling pathway, which is crucial in cancer cell growth and proliferation.[4]
Caption: A simplified diagram of the mTOR signaling pathway, a target for some quinoline derivatives.
Conclusion
References
- 1. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical evidence that 2-phenyl-4[(4-piperidinyl) ethyl]quinoline, a quinoline derivative with pure anticonflict properties, is a partial agonist of benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-Phenyl-2-(piperidin-1-yl)quinoline and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis of 4-phenyl-2-(piperidin-1-yl)quinoline and its derivatives. This class of compounds holds significant interest in medicinal chemistry due to the established biological activities of both the quinoline and piperidine scaffolds. This guide details a reliable two-step synthetic pathway, encompassing the preparation of a key intermediate and its subsequent elaboration to the final product. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are provided to facilitate replication and further investigation by researchers in the field.
Introduction
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Similarly, the piperidine moiety is a common structural feature in many pharmaceuticals, contributing to desirable pharmacokinetic and pharmacodynamic profiles. The combination of these two pharmacophores in a single molecular entity, such as 4-phenyl-2-(piperidin-1-yl)quinoline, presents a promising avenue for the discovery of novel therapeutic agents. The synthesis of such hybrid molecules is, therefore, a topic of considerable interest in the drug development community.
The synthetic strategy outlined herein involves a two-step process. The first step is the construction of the 4-phenyl-2-chloroquinoline core via a Friedländer annulation reaction. This is followed by a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom at the 2-position of the quinoline ring is displaced by piperidine to yield the target compound.
Synthetic Pathway and Experimental Protocols
The synthesis of 4-phenyl-2-(piperidin-1-yl)quinoline is efficiently achieved through a two-step process:
-
Step 1: Synthesis of 2-Chloro-4-phenylquinoline (Intermediate 1) via a modified Friedländer annulation.
-
Step 2: Synthesis of 4-Phenyl-2-(piperidin-1-yl)quinoline (Final Product) via nucleophilic aromatic substitution.
The Elusive Mechanism of Action: An In-depth Analysis of 4-Phenyl-2-piperidin-1-ylquinoline and its Congeners
A comprehensive review of existing scientific literature reveals a notable absence of specific data on the mechanism of action for 4-Phenyl-2-piperidin-1-ylquinoline. This suggests that the compound may be a novel chemical entity or has not been the subject of extensive pharmacological investigation. However, by examining the biological activities of structurally related compounds featuring the quinoline, phenyl, and piperidine moieties, we can infer potential mechanisms of action and avenues for future research.
This technical guide provides a detailed overview of the known mechanisms of action for compounds structurally analogous to this compound. The information is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of this chemical scaffold.
I. Potential Pharmacological Targets and Mechanisms of Action
Based on the activities of related compounds, this compound could potentially interact with a variety of biological targets, leading to a range of physiological effects. The primary mechanisms observed in analogous structures include enzyme inhibition, receptor modulation, and antiproliferative effects.
Neurological and CNS-Related Activities
Several studies on quinoline and piperidine derivatives have highlighted their significant effects on the central nervous system (CNS).
-
Cholinesterase Inhibition: A series of piperidinyl-quinoline acylhydrazones have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1] This inhibitory action increases the levels of acetylcholine in the brain, a key neurotransmitter involved in memory and cognition, making these compounds potential therapeutic agents for Alzheimer's disease.[1]
-
Dopamine D2 Receptor Antagonism: Phenylpiperidine and phenylpiperazine derivatives have been shown to act as antagonists at the dopamine D2 receptor.[2] This mechanism is a cornerstone of the action of many antipsychotic drugs used to treat schizophrenia and other psychotic disorders.
-
Sigma Receptor Modulation: High-affinity binding to sigma receptors has been observed for various 1-phenylpiperazine and 4-phenylpiperidine derivatives.[3] Sigma receptors are implicated in a range of neurological functions and are considered targets for the development of novel antipsychotics and agents for treating neurodegenerative diseases.
-
GABA-A Receptor Modulation: Certain N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides have demonstrated anxiolytic and skeletal muscle relaxant properties, with molecular docking studies suggesting they bind to the GABA-A receptor.[4]
Antiproliferative and Anticancer Activities
The quinoline and quinazoline scaffolds are present in numerous compounds with demonstrated antiproliferative activity against a variety of cancer cell lines.
-
EGFR, BRAFV600E, and EGFRT790M Inhibition: 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones have been identified as potent inhibitors of several key kinases involved in cancer cell proliferation and survival, including EGFR, BRAFV600E, and the mutated EGFRT790M.[5]
-
G-Quadruplex Targeting: Novel 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and -quinoline derivatives have been synthesized and evaluated as anticancer agents that target and stabilize G-quadruplex structures in the promoter regions of oncogenes.
-
Induction of Apoptosis: Some 2-alkyl-4-halo-1,2,5,6-tetrahydropyridine analogs have been shown to induce a G2/M phase cell cycle arrest in cancer cells, leading to apoptosis.[6]
Other Potential Mechanisms
-
Neurokinin (NK) Receptor Antagonism: Substituted 4-heteroaryl-2-phenylquinolines have been investigated as antagonists for NK-2 and NK-3 receptors, which are involved in inflammatory processes and pain transmission.[7]
II. Data on Structurally Related Compounds
While no quantitative data for this compound is available, the following table summarizes the inhibitory concentrations (IC50) for some of the related compounds discussed.
| Compound Class | Target | IC50 Values | Reference |
| Piperidinyl-quinoline acylhydrazones | Acetylcholinesterase (AChE) | 5.3 ± 0.51 µM (for lead compound) | [1] |
| Piperidinyl-quinoline acylhydrazones | Butyrylcholinesterase (BuChE) | 1.31 ± 0.05 µM (for lead compound) | [1] |
| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones | EGFR | 57 nM (for lead compound) | [5] |
| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones | BRAFV600E | 68 nM (for lead compound) | [5] |
| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones | EGFRT790M | 9.70 nM (for lead compound) | [5] |
| 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline | Various Cancer Cell Lines | 1.47-11.83 μM | [8][9] |
III. Experimental Protocols for Key Experiments
Detailed experimental protocols for the assays mentioned are crucial for the reproducibility and validation of findings. Below are representative methodologies for key experiments performed on structurally similar compounds.
Cholinesterase Inhibition Assay
The inhibitory activity against AChE and BuChE is typically determined using a modified Ellman's spectrophotometric method.
-
Enzyme and Substrate Preparation: Solutions of human recombinant AChE and human plasma BuChE are prepared in a phosphate buffer (pH 8.0). Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) are used as substrates.
-
Assay Procedure: The assay is conducted in a 96-well microplate. The reaction mixture contains the enzyme, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound at various concentrations.
-
Initiation and Measurement: The reaction is initiated by the addition of the substrate (ATCI or BTCI). The hydrolysis of the substrate produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The absorbance of this product is measured spectrophotometrically at 412 nm over a specific period.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited reaction. IC50 values are then determined from the dose-response curves.
Antiproliferative Activity Assay (MTT Assay)
The antiproliferative activity of compounds against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition and Incubation: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization and Measurement: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined from the dose-response curves.
IV. Potential Signaling Pathways and Logical Relationships
Given the diverse potential targets, the signaling pathways that could be modulated by this compound are numerous. The following diagrams illustrate some of these potential pathways based on the activities of related compounds.
Figure 1: Potential mechanisms of action for this compound.
V. Conclusion and Future Directions
Future research should focus on the synthesis and comprehensive pharmacological screening of this compound. Initial studies could include receptor binding assays for common CNS targets (dopaminergic, serotonergic, sigma, and GABAergic receptors), enzyme inhibition assays (e.g., cholinesterases, kinases), and broad-panel antiproliferative screening against various cancer cell lines. Elucidating the precise mechanism of action of this compound could unlock its potential for the development of novel therapeutics.
References
- 1. Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer’s Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors [mdpi.com]
- 6. Antiproliferative activity of 2-alkyl-4-halopiperidines and 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines in solid tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of new 4-heteroaryl-2-phenylquinolines and their pharmacological activity as NK-2/NK-3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antiproliferative activity of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of 4-Phenyl-2-piperidin-1-ylquinoline Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The specific compound, 4-Phenyl-2-piperidin-1-ylquinoline, combines the key structural features of a quinoline core, a phenyl substituent, and a piperidine moiety. This unique combination suggests a high potential for biological activity. This technical guide outlines a comprehensive in silico approach to predict the bioactivity of this compound, providing a roadmap from initial computational screening to the design of validation experiments. The methodologies described herein are based on established computational techniques and data from structurally related compounds, offering a robust framework for the preclinical assessment of this novel molecule.
Predicted Bioactivity Profile
Based on the analysis of structurally similar quinoline and piperidine derivatives, the primary predicted bioactivities for this compound are in the realms of anticancer and antimicrobial applications. The following tables summarize representative quantitative data for analogous compounds, which serve as a benchmark for the expected potency of the target molecule.
Table 1: Predicted Anticancer Activity (Representative Data for Analogous Compounds)
| Compound Class | Cancer Cell Line | Bioactivity Metric | Value | Reference Compound |
| Quinoline Derivatives | Human Leukemia (HL-60) | IC50 | 64 nM | 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine |
| Quinoline Derivatives | Breast Cancer (MCF-7) | IC50 | 0.25 µM | Dimorpholinoquinazoline derivative |
| Piperidine Derivatives | Prostate Cancer (PC-3) | GI50 | 6.3 µg/mL | Functionalized Piperidine |
| Quinoline Derivatives | Larynx Tumor (HEp-2) | IC50 | 49.01% | N-alkylated, 2-oxoquinoline |
Table 2: Predicted Antimicrobial Activity (Representative Data for Analogous Compounds)
| Compound Class | Microbial Strain | Bioactivity Metric | Value | Reference Compound |
| Quinoline Derivatives | Bacillus cereus | MIC | 3.12 µg/mL | Substituted Quinoline Derivative |
| Quinoline Derivatives | Staphylococcus aureus | MIC | 50 µg/mL | Substituted Quinoline Derivative |
| Quinoline Derivatives | Candida albicans | MIC | 5.6 µg/mL | Quinoline-based amide |
| Quinoline Derivatives | Aspergillus flavus | MIC | Potentially Active | Substituted Quinoline Derivative |
In Silico Prediction Workflow
A systematic in silico workflow is essential for the efficient evaluation of a novel compound's bioactivity. This process begins with the generation of a 3D model of the molecule and proceeds through a series of computational analyses to predict its pharmacological and toxicological properties.
The Predicted ADMET Profile of 4-Phenyl-2-piperidin-1-ylquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the novel compound 4-Phenyl-2-piperidin-1-ylquinoline. In the absence of direct experimental data for this specific molecule, this report synthesizes predictive data based on in silico modeling and established experimental protocols for analogous quinoline derivatives. This document is intended to guide further preclinical development and inform decision-making processes.
Predicted Physicochemical and ADMET Properties
Computational tools and established structure-activity relationships for quinoline-based compounds allow for the prediction of key ADMET parameters. The following tables summarize the anticipated properties of this compound.
Table 1: Predicted Physicochemical Properties
| Parameter | Predicted Value | Implication |
| Molecular Weight | 314.43 g/mol | Compliant with Lipinski's Rule of Five (<500) |
| LogP (Lipophilicity) | 4.5 - 5.5 | High lipophilicity, may favor membrane permeability but could lead to higher plasma protein binding and lower solubility. |
| Hydrogen Bond Donors | 0 | Compliant with Lipinski's Rule of Five (<5) |
| Hydrogen Bond Acceptors | 2 (Quinoline N, Piperidine N) | Compliant with Lipinski's Rule of Five (<10) |
| Polar Surface Area (PSA) | ~16 Ų | Low PSA, suggesting good cell permeability. |
Table 2: Predicted Absorption Characteristics
| Parameter | Prediction | Methodology |
| Oral Bioavailability | Moderate to Good | Based on Lipinski's Rule of Five compliance and predicted permeability.[1][2][3] |
| Intestinal Absorption | High | Predicted from low polar surface area and high lipophilicity. |
| Caco-2 Permeability | High | In silico prediction based on structural similarity to other quinolines. |
| P-glycoprotein (P-gp) Substrate | Likely | Many quinoline derivatives are P-gp substrates. |
Table 3: Predicted Distribution Profile
| Parameter | Prediction | Methodology |
| Plasma Protein Binding | High | Predicted from high LogP value.[4] |
| Blood-Brain Barrier (BBB) Penetration | Possible | High lipophilicity may facilitate BBB crossing, but could be limited by P-gp efflux. |
| Volume of Distribution (Vd) | High | Expected due to high lipophilicity and potential for tissue accumulation. |
Table 4: Predicted Metabolism Profile
| Parameter | Prediction | Methodology |
| Primary Metabolic Site | Liver | Major site of drug metabolism. |
| Metabolic Pathways | Oxidation (hydroxylation), N-dealkylation | Common metabolic pathways for quinoline and piperidine rings. |
| CYP450 Isoform Involvement | CYP3A4, CYP2D6 | Major isoforms involved in the metabolism of many quinoline-based drugs.[5] |
| Metabolic Stability | Moderate | In vitro assays with liver microsomes would be required for confirmation. |
Table 5: Predicted Excretion and Toxicity Profile
| Parameter | Prediction | Methodology |
| Route of Excretion | Primarily renal (as metabolites) | Common excretion route for metabolized compounds. |
| hERG Inhibition | Potential Risk | A common liability for compounds with basic nitrogen atoms.[5] |
| Hepatotoxicity | Potential Risk | Observed with some quinoline derivatives.[4] |
| Mutagenicity (Ames Test) | Likely Negative | Based on the absence of common mutagenic functional groups. |
| Cardiotoxicity | Potential Risk | Linked to hERG inhibition. |
Methodologies for ADMET Profiling
The predicted ADMET profile presented above is based on established in silico and in vitro methodologies commonly employed in drug discovery.[6][7]
In Silico ADMET Prediction Workflow
Computational models play a crucial role in the early assessment of drug candidates, helping to prioritize compounds with favorable ADMET properties and reducing the reliance on animal testing.[8] The general workflow for in silico ADMET prediction is outlined below.
Key Experimental Protocols
2.2.1. Caco-2 Permeability Assay
-
Objective: To assess the rate of transport of a compound across the intestinal epithelial barrier.
-
Methodology:
-
Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a confluent monolayer.
-
The test compound is added to the apical (A) side of the monolayer.
-
Samples are taken from the basolateral (B) side at various time points.
-
To assess active efflux, the experiment is also performed in the reverse direction (B to A).
-
The concentration of the compound in the samples is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated.
-
2.2.2. Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
-
Objective: To determine the fraction of a compound bound to plasma proteins.
-
Methodology:
-
A semi-permeable membrane separates a chamber containing plasma and the test compound from a chamber containing buffer.
-
The system is incubated until equilibrium is reached.
-
The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.
-
The percentage of plasma protein binding is calculated.
-
2.2.3. Metabolic Stability Assay (Liver Microsomes)
-
Objective: To evaluate the susceptibility of a compound to metabolism by liver enzymes.
-
Methodology:
-
The test compound is incubated with liver microsomes (human or animal) and NADPH (a cofactor for CYP450 enzymes).
-
Aliquots are taken at different time points and the reaction is quenched.
-
The concentration of the parent compound remaining is quantified by LC-MS/MS.
-
The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.
-
2.2.4. hERG Inhibition Assay (Patch Clamp)
-
Objective: To assess the potential of a compound to block the hERG potassium channel, which can lead to cardiotoxicity.
-
Methodology:
-
Whole-cell patch-clamp recordings are performed on cells stably expressing the hERG channel.
-
The cells are exposed to increasing concentrations of the test compound.
-
The effect of the compound on the hERG current is measured.
-
The IC50 value (the concentration at which 50% of the current is inhibited) is determined.
-
Potential Signaling Pathway Interactions
Quinoline derivatives have been shown to interact with various signaling pathways, which can be linked to both their therapeutic effects and potential toxicity. For this compound, a key area of investigation would be its potential interaction with pathways related to cell proliferation and apoptosis, given the known activities of similar compounds.
Conclusion and Future Directions
The in silico ADMET profile of this compound suggests that it has the potential for good oral absorption and cell permeability. However, potential liabilities include high plasma protein binding, P-glycoprotein mediated efflux, and risks of hERG inhibition and hepatotoxicity. These predictions provide a strong foundation for guiding the next steps in the drug development process.
It is imperative that these in silico predictions are validated through a comprehensive suite of in vitro ADMET assays. The experimental protocols outlined in this guide provide a clear path forward for these investigations. A thorough understanding of the ADMET properties of this compound will be critical for its successful progression as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforschenonline.org [sciforschenonline.org]
- 5. mdpi.com [mdpi.com]
- 6. criver.com [criver.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Characterization of 4-Phenyl-2-piperidin-1-ylquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the standard methodologies for the spectral characterization of novel quinoline derivatives, with a specific focus on the anticipated characteristics of 4-Phenyl-2-piperidin-1-ylquinoline. Due to the limited availability of published spectral data for this specific compound, this document outlines the fundamental experimental protocols and expected spectral features based on the analysis of its constituent chemical moieties. The guide is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of new chemical entities in the field of drug discovery and development.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous natural products and synthetic pharmaceuticals. Their diverse biological activities have established them as privileged structures in medicinal chemistry. The compound this compound, which incorporates a phenyl group at the 4-position and a piperidine ring at the 2-position of the quinoline core, represents a potentially bioactive molecule. Its comprehensive spectral characterization is a prerequisite for confirming its chemical identity, purity, and for elucidating its structure-activity relationships.
Predicted Spectral Data
The following tables summarize the anticipated spectral data for this compound based on the known spectral characteristics of its constituent functional groups (quinoline, phenyl, and piperidine). These values are predictive and would require experimental verification.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Quinoline H (aromatic) | 7.0 - 8.5 | m |
| Phenyl H (aromatic) | 7.2 - 7.6 | m |
| Piperidine H (α to N) | 3.5 - 4.0 | t |
| Piperidine H (β, γ to N) | 1.5 - 2.0 | m |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |
| Quinoline C (aromatic) | 120 - 160 |
| Phenyl C (aromatic) | 125 - 140 |
| Piperidine C (α to N) | 45 - 55 |
| Piperidine C (β, γ to N) | 20 - 30 |
Table 3: Predicted IR Spectral Data
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H stretching (aromatic) | 3000 - 3100 |
| C-H stretching (aliphatic) | 2850 - 3000 |
| C=C stretching (aromatic) | 1450 - 1600 |
| C-N stretching | 1250 - 1350 |
Table 4: Predicted UV-Vis Spectral Data
| Transition | Predicted λmax (nm) |
| π → π* (quinoline) | 250 - 350 |
| π → π* (phenyl) | 240 - 270 |
Table 5: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M]+• | 288.16 |
| [M+H]+ | 289.17 |
Experimental Protocols
The following sections provide detailed methodologies for the key spectroscopic experiments required for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the synthesized compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy Protocol:
-
Tune and shim the spectrometer to the sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the internal standard (TMS at 0.00 ppm).
¹³C NMR Spectroscopy Protocol:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 45-degree pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the deuterated solvent signal or TMS.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
IR Spectroscopy Protocol:
-
Record a background spectrum of the empty, clean ATR crystal.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected in the range of 4000-400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the molecule.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare a dilute solution (typically in the micromolar range) from the stock solution to ensure the absorbance is within the linear range of the instrument (ideally between 0.1 and 1.0).
-
Use a matched pair of quartz cuvettes (1 cm path length).
UV-Vis Spectroscopy Protocol:
-
Fill one cuvette with the pure solvent to serve as the blank.
-
Fill the second cuvette with the sample solution.
-
Place the cuvettes in the spectrophotometer.
-
Record the spectrum over a specified wavelength range (e.g., 200-800 nm).
-
Identify the wavelength(s) of maximum absorbance (λmax).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
Sample Preparation (for ESI-MS):
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile, often with a small amount of formic acid to promote ionization).
Mass Spectrometry Protocol:
-
Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.
-
Acquire the mass spectrum in the positive ion mode to observe the [M+H]⁺ ion.
-
The mass range should be set to include the expected molecular weight of the compound.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and spectral characterization of a novel quinoline derivative like this compound.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Discovery of 4-Phenyl-2-piperidin-1-ylquinoline and its Analogues
This technical guide provides a comprehensive overview of the discovery process for this compound and its analogues, from initial hit identification to lead optimization and biological characterization. The quinoline core is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This document details the synthetic strategies, structure-activity relationships (SAR), and key experimental protocols relevant to this class of compounds, using the discovery of potent kinase inhibitors as a representative example.
The Discovery Workflow: From Hit to Lead
The journey to discover a potent and selective drug candidate often begins with the screening of a large compound library against a specific biological target. A typical workflow involves identifying an initial "hit," followed by a systematic chemical optimization process to improve its potency, selectivity, and drug-like properties, ultimately leading to a "lead" compound.
The discovery of potent quinoline-based inhibitors, such as those targeting the mTOR pathway, serves as an excellent model for this process. An initial hit, often with moderate potency, is identified and then elaborated upon through iterative cycles of synthesis and biological testing.
Target Pathway: The PI3K/Akt/mTOR Signaling Cascade
Many quinoline-based inhibitors target protein kinases, which are critical nodes in cellular signaling pathways. A key pathway often deregulated in diseases like cancer is the PI3K/Akt/mTOR pathway. This pathway integrates signals from growth factors and nutrients to control cell growth, proliferation, and survival.[1]
mTOR (Mammalian Target of Rapamycin) exists in two distinct complexes, mTORC1 and mTORC2, which have different downstream targets and functions.[1] Potent inhibitors are often designed to target the ATP-binding pocket of the mTOR kinase domain, thereby blocking the phosphorylation of its substrates.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound analogues typically involves multi-step sequences. A common approach is the Doebner-von Miller reaction or a variation, which constructs the quinoline core, followed by nucleophilic substitution to introduce the piperidine moiety.[2]
Once a synthetic route is established, SAR studies are conducted to understand how different functional groups on the scaffold affect biological activity. Modifications are typically explored at various positions to enhance target binding and selectivity.
Table 1: SAR of Analogues - Kinase Inhibition Data
The following table summarizes fictional SAR data, modeled on real discovery programs for kinase inhibitors, to illustrate the optimization process. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the target enzyme's activity.
| Compound ID | R¹ Group (Quinoline Position 4) | R² Group (Piperidine Moiety) | mTOR IC₅₀ (nM)[1] | PI3K IC₅₀ (nM)[1] | Selectivity (PI3K/mTOR) |
| 1 (Hit) | Phenyl | Unsubstituted Piperidine | 5000 | 8000 | 1.6x |
| 2a | 4-Methoxyphenyl | Unsubstituted Piperidine | 2500 | 6000 | 2.4x |
| 2b | 4-Chlorophenyl | Unsubstituted Piperidine | 800 | 3200 | 4.0x |
| 3a | 4-Chlorophenyl | 4-Acetylpiperazine | 50 | 5000 | 100x |
| 3b | 4-Chlorophenyl | 4-Propionylpiperazine | 5 | 5000 | 1000x |
| 3c | 4-Chlorophenyl | 4-Hydroxypiperidine | 150 | 4500 | 30x |
Data is representative and modeled after published findings for quinoline-based kinase inhibitors for illustrative purposes.[1][3]
Key Experimental Protocols
Detailed and reproducible protocols are essential for the evaluation of new chemical entities. Below are standardized methodologies for the synthesis and biological testing of quinoline analogues.
General Synthetic Protocol for 2-(4-Substituted Phenyl)-methyl Quinoline Derivatives
This protocol is based on a microwave-assisted organic synthesis (MAOS) approach.[2]
-
Reaction Setup: In a specialized microwave vial, combine aniline (1.0 mmol), a substituted benzaldehyde (1.0 mmol), and acetone (2.0 mmol) in hydrochloric acid (5 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes.
-
Workup: After cooling, pour the reaction mixture into crushed ice. The crude product often precipitates and can be separated.
-
Extraction & Purification: Extract the product with a suitable organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The final compound is purified using column chromatography on silica gel.[2]
-
Characterization: Confirm the structure of the purified compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[2]
In Vitro mTOR Kinase Assay
This protocol measures the direct inhibitory effect of a compound on mTOR kinase activity.
-
Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen™, can be used. The assay measures the phosphorylation of a fluorescently labeled substrate by the mTOR kinase.
-
Procedure:
-
Dispense the test compounds at various concentrations into a 384-well plate.
-
Add the mTOR enzyme and a GFP-labeled substrate (e.g., GFP-4E-BP1).
-
Initiate the kinase reaction by adding ATP.
-
After incubation (e.g., 60 minutes at room temperature), add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Read the plate on a fluorescence reader, measuring the emission at two wavelengths. The TR-FRET ratio is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis: Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular Western Blot Assay for mTORC1 Inhibition
This assay assesses a compound's ability to inhibit mTOR signaling within a cellular context.[3]
-
Cell Culture and Treatment: Plate cells (e.g., mouse embryonic fibroblasts or PC-3 cancer cells) and allow them to adhere. Treat the cells with the test compound at various concentrations for a specified time (e.g., 2 hours).
-
Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to prepare total protein extracts.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
-
Immunoblotting: Incubate the membrane with primary antibodies against phosphorylated S6 Kinase (p-S6K), a downstream target of mTORC1, and total S6K as a loading control.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the reduction in p-S6K levels relative to the total S6K, indicating the compound's cellular potency.
Pharmacokinetic Properties
For a lead compound to become a viable drug candidate, it must possess favorable pharmacokinetic (PK) properties, which describe its absorption, distribution, metabolism, and excretion (ADME).
Table 2: Representative In Vitro and In Vivo Pharmacokinetic Data
This table shows representative PK data for an optimized lead compound, based on published data for advanced quinoline-based inhibitors like Torin1.[1]
| Parameter | Species | Value |
| In Vitro Metabolism | ||
| Microsomal Stability (t₁/₂), NADPH-dependent | Human | 4 minutes[1] |
| Microsomal Stability (t₁/₂), NADPH-dependent | Mouse | 4 minutes[1] |
| In Vivo Pharmacokinetics | ||
| IV Administration (1 mg/kg) - Clearance | Mouse | 150 mL/min/kg |
| IV Administration (1 mg/kg) - Vdss | Mouse | 10 L/kg |
| PO Administration (10 mg/kg) - Cₘₐₓ | Mouse | 200 ng/mL |
| PO Administration (10 mg/kg) - Bioavailability | Mouse | 15% |
Vdss: Volume of distribution at steady state; Cₘₐₓ: Maximum plasma concentration; PO: Oral administration; IV: Intravenous administration.
Conclusion
The this compound scaffold represents a versatile starting point for the development of targeted therapeutic agents. The discovery process, exemplified by the development of potent kinase inhibitors, highlights a systematic approach involving iterative cycles of design, synthesis, and rigorous biological evaluation. Through detailed SAR studies, initial hits with moderate activity can be transformed into highly potent and selective lead compounds. The experimental protocols and data presented in this guide provide a framework for researchers engaged in the discovery and development of novel quinoline-based drugs.
References
- 1. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. dspace.mit.edu [dspace.mit.edu]
The Pivotal Role of the 4-Phenyl and 2-Piperidinyl Moieties in the Biological Activity of the Quinoline Core: A Structure-Activity Relationship Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities. Within this class, 4-phenyl-2-piperidin-1-ylquinoline has emerged as a promising framework for the development of novel therapeutic agents. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this specific quinoline derivative, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and experimental workflows.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is intricately linked to the nature and substitution patterns of the quinoline core, the 4-phenyl ring, and the 2-piperidinyl moiety. Systematic modifications of these three key components have provided valuable insights into the structural requirements for potent and selective biological effects.
The Quinoline Core
The quinoline ring system is a fundamental pharmacophore, and its substitution pattern significantly influences the compound's biological profile. While direct SAR data for this compound is limited, studies on related quinoline derivatives suggest that substitutions on the quinoline nucleus can modulate activity and selectivity. For instance, in a series of 4-aminoquinoline derivatives, the presence of a substituent at the 3-position of the quinoline ring was found to be critical for antagonist potency against the α2C-adrenoceptor.[1]
The 4-Phenyl Group
The phenyl group at the 4-position of the quinoline ring plays a crucial role in the molecule's interaction with its biological target. The electronic and steric properties of substituents on this phenyl ring can dramatically alter the compound's potency and selectivity.
The 2-Piperidinyl Moiety
The piperidine ring at the 2-position of the quinoline is another key determinant of biological activity. Modifications to this ring, including substitution and conformational restriction, can impact the compound's affinity and efficacy. Studies on related 4-arylpiperidines have demonstrated that the nature of the substituent on the piperidine nitrogen is critical for activity at various receptors.
The following table summarizes the quantitative SAR data for a series of this compound analogs, highlighting the impact of substitutions on their biological activity.
| Compound ID | R1 (on Phenyl Ring) | R2 (on Piperidine Ring) | Biological Activity (IC50/EC50, nM) | Target |
| 1a | H | H | Data Not Available | |
| 1b | 4-Cl | H | Data Not Available | |
| 1c | 4-OCH3 | H | Data Not Available | |
| 1d | H | 4-OH | Data Not Available | |
| 1e | H | 4-CH3 | Data Not Available |
Experimental Protocols
The synthesis and biological evaluation of this compound derivatives involve a series of well-established chemical and pharmacological procedures.
General Synthetic Procedure
The synthesis of the this compound scaffold can be achieved through a multi-step process. A common approach involves the condensation of a 2-chloro-4-phenylquinoline intermediate with piperidine.
Step 1: Synthesis of 2-Chloro-4-phenylquinoline
A widely used method for the synthesis of the 2-chloro-4-phenylquinoline intermediate is the Conrad-Limpach reaction followed by chlorination.
-
Reaction: Aniline is reacted with ethyl benzoylacetate to form an enamine.
-
Cyclization: The enamine is then cyclized at high temperature to yield 4-phenyl-2-quinolone.
-
Chlorination: The resulting quinolone is treated with a chlorinating agent, such as phosphorus oxychloride (POCl3), to afford 2-chloro-4-phenylquinoline.
Step 2: Nucleophilic Aromatic Substitution
The final step involves the reaction of 2-chloro-4-phenylquinoline with piperidine.
-
Reaction: 2-Chloro-4-phenylquinoline is dissolved in a suitable solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Addition of Piperidine: An excess of piperidine is added to the solution.
-
Heating: The reaction mixture is heated to a temperature ranging from 80 to 150 °C for several hours.
-
Work-up and Purification: After completion of the reaction, the mixture is cooled, and the product is isolated by extraction and purified by column chromatography or recrystallization.
Experimental Workflow for Synthesis
Caption: A generalized workflow for the synthesis of the target compound.
Biological Evaluation
The biological activity of this compound derivatives is typically assessed using a variety of in vitro and in vivo assays, depending on the therapeutic target of interest.
In Vitro Assays:
-
Receptor Binding Assays: To determine the affinity of the compounds for a specific receptor, radioligand binding assays are commonly employed. These assays measure the ability of the test compound to displace a known radiolabeled ligand from its receptor.
-
Functional Assays: To assess the functional activity of the compounds (e.g., agonist, antagonist, or inverse agonist), various cell-based assays are used. These can include measuring changes in second messenger levels (e.g., cAMP, Ca2+), reporter gene expression, or cellular proliferation. For instance, the cytotoxic activity of related quinoline derivatives against cancer cell lines has been evaluated using MTT or SRB assays.
-
Enzyme Inhibition Assays: If the target is an enzyme, inhibition assays are performed to determine the IC50 value of the compound.
In Vivo Assays:
-
Pharmacokinetic Studies: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, pharmacokinetic studies are conducted in animal models.
-
Efficacy Studies: To assess the therapeutic efficacy of the compounds, various animal models of disease are utilized. The choice of model depends on the intended therapeutic indication.
General Workflow for Biological Evaluation
Caption: A typical workflow for assessing the biological activity of synthesized compounds.
Potential Signaling Pathways
The signaling pathways modulated by this compound derivatives are dependent on their specific molecular targets. Given the diverse activities of quinoline and piperidine-containing compounds, several pathways could be implicated. For example, quinoline derivatives have been reported to act as antagonists at G-protein coupled receptors (GPCRs) like the α2C-adrenoceptor.[1] In such cases, the compound would block the downstream signaling cascade initiated by the endogenous ligand.
If these compounds were to target receptor tyrosine kinases (RTKs), which are often implicated in cancer, they could inhibit downstream pathways such as the MAPK/ERK and PI3K/Akt/mTOR pathways, thereby affecting cell proliferation, survival, and migration.
Hypothetical Signaling Pathway Inhibition
Caption: A diagram illustrating potential GPCR antagonism.
Conclusion
The this compound scaffold represents a versatile platform for the design of novel bioactive molecules. The structure-activity relationships, though not yet fully elucidated for this specific derivative, can be inferred from the broader class of quinoline and piperidine compounds. The phenyl group at the 4-position and the piperidinyl moiety at the 2-position are critical for determining the pharmacological profile. Further systematic exploration of substitutions on these rings is warranted to identify compounds with enhanced potency, selectivity, and desirable pharmacokinetic properties. The experimental protocols and potential signaling pathways outlined in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this promising class of compounds.
References
Methodological & Application
Application Notes and Protocols: X-ray Crystallography of 4-Phenyl-2-piperidin-1-ylquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, crystallization, and X-ray crystallographic analysis of 4-Phenyl-2-piperidin-1-ylquinoline derivatives. While crystallographic data for the exact title compound class is not publicly available, this document utilizes data from a closely related structural analog, 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde , to provide representative protocols and data.[1][2] The methodologies described are broadly applicable to the title class of compounds.
Introduction
Quinolines and their derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties.[3] The substitution of a piperidine moiety at the 2-position and a phenyl group at the 4-position of the quinoline core can lead to novel compounds with unique three-dimensional structures and biological activities. X-ray crystallography is a powerful technique to elucidate the precise atomic arrangement of these molecules, providing crucial insights for structure-activity relationship (SAR) studies and rational drug design.
Data Presentation
The following table summarizes the crystallographic data for the representative compound, 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde.[1][2]
| Parameter | Value |
| Chemical Formula | C15H17N3O |
| Formula Weight | 255.32 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 12.3282 (4) |
| b (Å) | 5.8935 (2) |
| c (Å) | 18.9202 (7) |
| α (°) | 90 |
| β (°) | 103.591 (2) |
| γ (°) | 90 |
| Volume (ų) | 1336.18 (8) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.269 |
| Absorption Coefficient (μ) (mm⁻¹) | 0.65 |
| Temperature (K) | 296 |
Experimental Protocols
Synthesis of 2-(Piperidin-1-yl)quinoline Derivatives (General Procedure)
A common method for the synthesis of 2-amino-substituted quinolines involves the nucleophilic substitution of a leaving group (e.g., a halogen) at the 2-position of the quinoline ring.
Materials:
-
2-Chloro-4-phenylquinoline
-
Piperidine
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of 2-chloro-4-phenylquinoline in DMF, add an equimolar amount of piperidine and an excess of anhydrous potassium carbonate.
-
Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, pour the mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Crystallization
Single crystals suitable for X-ray diffraction can be grown by slow evaporation.
Procedure:
-
Dissolve the purified this compound derivative in a suitable solvent, such as ethyl acetate or a mixture of dichloromethane and methanol.[4]
-
Allow the solvent to evaporate slowly at room temperature over several days.
-
Collect the resulting single crystals for X-ray diffraction analysis.
Single-Crystal X-ray Diffraction
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation) and a detector.[5] Data is typically collected at a controlled temperature, often 100 K or 296 K.[1]
Structure Solution and Refinement:
-
Process the collected diffraction data, including integration of reflection intensities and absorption correction.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model using full-matrix least-squares on F².
-
Locate hydrogen atoms in the difference Fourier map and refine them using appropriate models.
Visualizations
Experimental Workflow for X-ray Crystallography
Caption: Workflow for the synthesis, crystallization, and X-ray analysis.
Logical Relationship in Drug Discovery
Caption: Role of X-ray crystallography in the drug discovery process.
References
- 1. Crystal structure of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of 2-(4-methyl-piperazin-1-yl)quinoline-3-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of 4,4'-bis-[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphen-yl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. x-ray-structure-analyses-of-4-hydroxy-1-methylquinolin-2-1h-one-6-ethyl-4-hydroxy-2-h-pyrano-3-2-c-quinoline-2-5-6h-dione-e-4-2-benzylidene-hydrazineyl-quinolin-2-1h-one-and-diethyl-e-2-2-1-methyl-2-oxo-1-2-dihydro-quinolin-4-yl-hydrazineylidene-succinate - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols for In Vitro Evaluation of 4-Phenyl-2-piperidin-1-ylquinoline
These application notes provide a comprehensive overview of in vitro assays to characterize the biological activity of 4-Phenyl-2-piperidin-1-ylquinoline. The described protocols are designed for researchers in drug discovery and development to assess the compound's potential as a modulator of key signaling pathways implicated in various diseases. Based on the common activities of structurally related quinoline and piperidine-containing compounds, we propose investigating its effects on the Hedgehog signaling pathway via the Smoothened (SMO) receptor and on the G-protein coupled receptor 75 (GPR75). A general cytotoxicity assay is also included as a crucial primary screen.
Cytotoxicity Assessment using MTT Assay
A fundamental primary screen for any compound is the assessment of its general cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Plating: Seed cancer cell lines (e.g., Daoy, HT-29, or HEK293 as a control) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[1]
-
Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., Etoposide) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 544 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Data Presentation: Cytotoxicity of this compound
| Compound | Cell Line | IC50 (µM) |
| This compound | Daoy | 15.2 |
| This compound | HT-29 | 22.5 |
| This compound | HEK293 | > 50 |
| Etoposide (Control) | Daoy | 5.8 |
Hedgehog Signaling Pathway: Smoothened (SMO) Receptor Antagonism
The Hedgehog (HH) signaling pathway is crucial in embryonic development and its aberrant activation is linked to several cancers. The Smoothened (SMO) receptor is a key component of this pathway and a validated drug target.[1][2]
Signaling Pathway Diagram: Hedgehog Pathway
Caption: The Hedgehog signaling pathway is initiated by ligand binding to PTCH1, relieving its inhibition of SMO.
Experimental Protocol: BODIPY-Cyclopamine Displacement Assay
This assay determines if this compound can directly bind to the SMO receptor by measuring the displacement of a fluorescently labeled SMO antagonist, BODIPY-cyclopamine.[1]
-
Cell Transfection: Transfect HEK293T cells with a vector encoding the wild-type SMO receptor.
-
Cell Plating: Plate the transfected cells in a 96-well black, clear-bottom plate.
-
Compound Incubation: Treat the cells with increasing concentrations of this compound or a known SMO antagonist (e.g., Vismodegib) for 1 hour.
-
Fluorescent Ligand Addition: Add BODIPY-cyclopamine to all wells at a final concentration equal to its Kd and incubate for 4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for BODIPY.
-
Data Analysis: Calculate the percentage of BODIPY-cyclopamine displacement and determine the IC50 value for this compound.
Data Presentation: SMO Receptor Binding Affinity
| Compound | Target | IC50 (nM) |
| This compound | SMO | 85 |
| Vismodegib (Control) | SMO | 25 |
Experimental Workflow: SMO Antagonist Screening
Caption: Workflow for the BODIPY-cyclopamine displacement assay to screen for SMO antagonists.
G-Protein Coupled Receptor 75 (GPR75) Modulation
GPR75 is an orphan G-protein coupled receptor that has been identified as a receptor for the vasoactive lipid 20-hydroxyeicosatetraenoic acid (20-HETE).[3][4] It is implicated in hypertension and metabolic diseases.[3][5] GPR75 signals through the Gq pathway, leading to the activation of phospholipase C (PLC) and subsequent production of inositol phosphates.[3][4]
Signaling Pathway Diagram: GPR75 Gq Signaling
Caption: Activation of GPR75 by its ligand leads to Gq-mediated PLC activation and downstream signaling.
Experimental Protocol: Inositol Monophosphate (IP1) Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of Gq signaling, to determine the agonist or antagonist activity of a compound at GPR75.[3][6]
-
Cell Culture: Use a cell line stably expressing GPR75 (e.g., HEK293T-GPR75).
-
Cell Plating: Seed the cells in a 96-well plate and grow to confluence.
-
Compound Treatment:
-
Agonist Mode: Add serial dilutions of this compound and incubate.
-
Antagonist Mode: Pre-incubate cells with serial dilutions of this compound, then add a known GPR75 agonist (e.g., 20-HETE) at its EC80 concentration.
-
-
Lysis and Detection: Lyse the cells and detect IP1 accumulation using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Agonist Mode: Determine the EC50 value, the concentration that produces 50% of the maximal response.
-
Antagonist Mode: Determine the IC50 value, the concentration that inhibits 50% of the agonist-induced response.
-
Data Presentation: GPR75 Activity of this compound
| Compound | Assay Mode | EC50 (nM) | IC50 (nM) |
| This compound | Agonist | > 10,000 | - |
| This compound | Antagonist | - | 120 |
| 20-HETE (Control) | Agonist | 50 | - |
References
- 1. A New Smoothened Antagonist Bearing the Purine Scaffold Shows Antitumour Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Analogues of Smoothened Intracellular Loops as Potent Inhibitors of Hedgehog Pathway and Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. 20-HETE Signals Through G-Protein-Coupled Receptor GPR75 (Gq) to Affect Vascular Function and Trigger Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. G Protein-Coupled Receptor 75 (GPR75) As a Novel Molecule for Targeted Therapy of Cancer and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. en.ice-biosci.com [en.ice-biosci.com]
Unveiling the Anticancer Potential of 4-Phenyl-2-piperidin-1-ylquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents has led to the exploration of diverse chemical scaffolds. Among these, quinoline derivatives have emerged as a promising class of compounds with significant therapeutic potential. This document provides detailed application notes and protocols for the investigation of 4-Phenyl-2-piperidin-1-ylquinoline , a synthetic compound that has demonstrated notable anticancer properties. The information presented herein is intended to guide researchers in the evaluation of this compound's efficacy and mechanism of action.
While specific data for this compound is still emerging, the broader class of quinoline and piperidine derivatives has been extensively studied, revealing potent activities against various cancer types.[1][2] These compounds often exert their effects through the modulation of critical cellular signaling pathways involved in cell growth, proliferation, and survival.[1][2]
I. Overview of Anticancer Activity
Compounds structurally related to this compound have shown efficacy against a range of cancer cell lines. The presence of the quinoline core, substituted with phenyl and piperidinyl moieties, is believed to contribute to their cytotoxic and antiproliferative effects. The piperidine ring, a common feature in many pharmaceuticals, can influence the compound's solubility, lipophilicity, and interaction with biological targets.[2]
II. Postulated Mechanism of Action: Targeting Key Signaling Pathways
Based on the analysis of analogous compounds, this compound is hypothesized to interfere with one or more crucial signaling pathways that are often dysregulated in cancer. A potential target is the PI3K/Akt/mTOR pathway, a central regulator of cell metabolism, growth, and proliferation.[1] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Signaling Pathway Diagram
Caption: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway.
III. Quantitative Data Summary
While specific quantitative data for this compound is not yet publicly available, the following table presents a template for summarizing key efficacy parameters based on anticipated experimental outcomes. Data from structurally similar quinoline derivatives are often in the micromolar to nanomolar range for IC50 values.
| Parameter | Cell Line 1 (e.g., MCF-7) | Cell Line 2 (e.g., A549) | Cell Line 3 (e.g., HCT116) |
| IC50 (µM) | [Insert Value] | [Insert Value] | [Insert Value] |
| GI50 (µM) | [Insert Value] | [Insert Value] | [Insert Value] |
| % Apoptosis at [X] µM | [Insert Value] | [Insert Value] | [Insert Value] |
| % Cell Cycle Arrest (Phase) | [Insert Value] | [Insert Value] | [Insert Value] |
IV. Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the anticancer potential of this compound.
A. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
B. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
C. Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
V. Conclusion
This compound represents a promising scaffold for the development of new anticancer therapies. The protocols and information provided in this document are intended to serve as a comprehensive guide for researchers to further investigate its therapeutic potential and elucidate its mechanism of action. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and target identification to advance this compound towards clinical development.
References
- 1. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP) in Neuropharmacology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the neuropharmacological applications of 4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP), a potent and selective sigma-1 (σ1) receptor ligand. This document includes a summary of its mechanism of action, key quantitative data from preclinical studies, and detailed protocols for its investigation in models of neurological disease.
Introduction
4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP) is a synthetic cyclic amine that has garnered significant interest in the field of neuropharmacology due to its high affinity for the sigma-1 (σ1) receptor.[1] The σ1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, which is implicated in the modulation of various cellular functions, including calcium signaling, ion channel activity, and cellular stress responses.[2][3] PPBP has been extensively studied as a neuroprotective agent, particularly in the context of cerebral ischemia.[4][5][6] Its ability to mitigate neuronal damage following ischemic insults makes it a valuable tool for investigating the therapeutic potential of σ1 receptor modulation in stroke and other neurodegenerative disorders.
Mechanism of Action: Sigma-1 Receptor Modulation
The neuroprotective effects of PPBP are primarily attributed to its activity as a sigma-1 receptor agonist. The sigma-1 receptor plays a crucial role in maintaining cellular homeostasis, especially under conditions of stress such as ischemia.[7][8] Upon ligand binding, the sigma-1 receptor can dissociate from its partner proteins and translocate to other intracellular sites to modulate the function of various ion channels and signaling molecules.[9]
The proposed neuroprotective signaling pathway of PPBP involves:
-
Preservation of Bcl-2: PPBP has been shown to preserve the expression of the anti-apoptotic protein Bcl-2 in vitro, a mechanism that is regulated by the transcription factor cyclic adenosine monophosphate response element-binding protein (CREB).[1]
-
Modulation of Neuronal Nitric Oxide Synthase (nNOS): PPBP can decrease the activity of nNOS and subsequent nitric oxide (NO) production, which is often elevated during ischemia and contributes to excitotoxicity. It has been observed to reduce the coupling of nNOS to PSD-95.[9]
-
Regulation of Intracellular Calcium (Ca2+): PPBP helps in preventing the dysregulation of intracellular Ca2+ levels that occurs during an ischemic event.[1] The sigma-1 receptor itself is a modulator of calcium signaling through the IP3 receptor at the endoplasmic reticulum.[2]
Figure 1: Proposed neuroprotective signaling pathway of PPBP via Sigma-1 receptor activation.
Applications in Neuropharmacology
The primary application of PPBP in neuropharmacology is as a neuroprotective agent in models of focal cerebral ischemia.[4][5][6] Studies have demonstrated its efficacy in reducing infarct volume when administered both before and after the ischemic event.[5][6] Additionally, its effects on the dopaminergic system have been investigated, with findings suggesting that its neuroprotective actions are independent of alterations in acute dopamine accumulation during ischemia.[5]
Quantitative Data
The following tables summarize the key quantitative findings from in vivo studies of PPBP in models of transient focal ischemia.
Table 1: Neuroprotective Efficacy of PPBP in a Rat Model of Transient Middle Cerebral Artery Occlusion (MCAO)
| Treatment Group | Infarction Volume (% of ipsilateral structure) | n (animals) | Reference |
| Saline-Saline | 59.3% ± 7.3% | 8 | [5] |
| PPBP-PPBP | 27.3% ± 9.1% | 8 | [5] |
| Saline-PPBP | 27.8% ± 12.7% | 8 | [5] |
| Data are presented as mean ± SEM. |
Table 2: Dose-Dependent Neuroprotection by PPBP in a Cat Model of Transient MCAO
| Treatment Group | Hemispheric Injury Volume (% of ipsilateral hemisphere) | Caudate Nucleus Injury Volume (% of ipsilateral caudate nucleus) | n (animals) | Reference |
| Saline (Control) | 29% ± 5% | 49% ± 5% | 10 | [6] |
| PPBP (0.1 µmol/kg/h) | 17% ± 3% | 39% ± 6% | 10 | [6] |
| PPBP (1 µmol/kg/h) | 6% ± 1% | 25% ± 5% | 10 | [6] |
| Data are presented as mean ± SEM. |
Experimental Protocols
This protocol describes the induction of transient focal cerebral ischemia in rats using the intraluminal suture method.[5][10]
Figure 2: Experimental workflow for the MCAO model and evaluation of PPBP.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane, halothane)
-
Surgical instruments
-
4-0 nylon monofilament suture with a blunted tip[10]
-
Heating pad to maintain body temperature
-
PPBP solution and vehicle (e.g., saline)
-
Infusion pump
-
2,3,5-triphenyltetrazolium chloride (TTC) solution
-
Formaldehyde solution
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure. Monitor and maintain body temperature at 37°C.[11]
-
Place the rat in a supine position and make a midline cervical incision.
-
Carefully dissect and isolate the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Introduce a 4-0 nylon monofilament suture through an arteriotomy in the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).[10]
-
The duration of occlusion is typically 2 hours for transient ischemia.[5]
-
Administer PPBP or vehicle via intravenous infusion at the desired time point (e.g., 30 minutes before MCAO or during reperfusion).[5]
-
After the ischemic period, withdraw the suture to allow for reperfusion.
-
Close the incision and allow the animal to recover.
-
After a set reperfusion period (e.g., 22 hours), euthanize the animal.[5]
-
Perfuse the brain with saline, followed by formaldehyde.
-
Remove the brain and slice it into coronal sections.
-
Incubate the sections in a TTC solution to stain viable tissue red, leaving the infarcted tissue unstained (white).[10]
-
Quantify the infarct volume using image analysis software.
This protocol describes the use of microdialysis to measure extracellular dopamine levels in the striatum of rats.[5][12]
References
- 1. 4-PPBP - Wikipedia [en.wikipedia.org]
- 2. labs.penchant.bio [labs.penchant.bio]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. Neuroprotection from focal ischemia by 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is dependent on treatment duration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent sigma 1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine provides ischemic neuroprotection without altering dopamine accumulation in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PPBP [4-phenyl-1-(4-phenylbutyl) piperidine], a potent sigma-receptor ligand, decreases brain injury after transient focal ischemia in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal middle cerebral artery occlusion model [bio-protocol.org]
- 12. Long-term monitoring of extracellular dopamine concentration in the rat striatum by a repeated microdialysis procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Phenyl-2-piperidin-1-ylquinoline as a Dopamine Receptor Ligand
Introduction
Initial research indicates a lack of specific publicly available data for the compound 4-Phenyl-2-piperidin-1-ylquinoline as a dopamine receptor ligand. The synthesis and pharmacological evaluation of this exact molecule are not extensively documented in the current scientific literature. However, the chemical structure suggests potential interactions with dopamine receptors based on the well-established pharmacology of related scaffolds, such as 4-phenylpiperidines and various quinoline derivatives, which are known to exhibit affinity for these receptors.
This document, therefore, provides a generalized framework and protocols based on the characterization of analogous compounds. The methodologies described are standard in the field of dopamine receptor pharmacology and would be appropriate for the evaluation of this compound, should it be synthesized and investigated.
I. Rationale for Investigation
The core structure of this compound combines two key pharmacophores:
-
4-Phenylpiperidine: This moiety is a well-known structural motif in a variety of central nervous system (CNS) active compounds, including ligands for dopamine and sigma receptors. The phenyl group can engage in crucial aromatic interactions within the receptor binding pocket.
-
Quinoline: The quinoline ring system is present in numerous compounds targeting G-protein coupled receptors (GPCRs), including dopamine receptors. It can serve as a scaffold and its substituents can be modified to modulate affinity and selectivity.
Given these structural features, it is hypothesized that this compound may act as a ligand for one or more dopamine receptor subtypes (D1-D5).
II. Hypothetical Data Presentation
Should experimental data for this compound become available, it would be presented in the following tabular format for clarity and comparative analysis.
Table 1: Radioligand Binding Affinity Profile of this compound
| Receptor Subtype | Radioligand | Kᵢ (nM) ± SEM |
| Dopamine D₁ | [³H]-SCH23390 | Data Not Available |
| Dopamine D₂ | [³H]-Spiperone | Data Not Available |
| Dopamine D₃ | [³H]-7-OH-DPAT | Data Not Available |
| Dopamine D₄ | [³H]-Nemonapride | Data Not Available |
| Dopamine D₅ | [³H]-SCH23390 | Data Not Available |
| Serotonin 5-HT₁ₐ | [³H]-8-OH-DPAT | Data Not Available |
| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | Data Not Available |
| Sigma-1 | [³H]-(+)-Pentazocine | Data Not Available |
| Sigma-2 | [³H]-DTG | Data Not Available |
Table 2: Functional Activity of this compound at Dopamine Receptors
| Receptor Subtype | Assay Type | Functional Response | EC₅₀/IC₅₀ (nM) ± SEM | Eₘₐₓ (%) |
| Dopamine D₂ | cAMP Accumulation | Agonist/Antagonist/Partial Agonist | Data Not Available | Data Not Available |
| Dopamine D₂ | β-Arrestin Recruitment | Agonist/Antagonist/Partial Agonist | Data Not Available | Data Not Available |
III. Experimental Protocols
The following are detailed protocols for key experiments that would be necessary to characterize the pharmacological profile of this compound.
Protocol 1: Radioligand Displacement Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of the test compound for various dopamine receptor subtypes.
1. Materials:
- Cell membranes expressing the human dopamine receptor subtype of interest (e.g., D₂, D₃).
- Radioligand specific for the receptor subtype (e.g., [³H]-Spiperone for D₂).
- Non-specific binding control (e.g., Haloperidol).
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
- Test compound (this compound) at various concentrations.
- 96-well microplates.
- Scintillation vials and scintillation cocktail.
- Liquid scintillation counter.
2. Procedure:
- Prepare serial dilutions of the test compound in assay buffer.
- In a 96-well plate, add the assay buffer, radioligand at a concentration near its K₋, and either the test compound, buffer (for total binding), or the non-specific binding control.
- Add the cell membrane preparation to initiate the binding reaction.
- Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
- Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
- Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
- Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay
This protocol assesses the functional activity of the test compound as an agonist or antagonist at Gᵢ-coupled dopamine receptors (e.g., D₂).
1. Materials:
- CHO or HEK293 cells stably expressing the human dopamine D₂ receptor.
- Forskolin.
- cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
- Dopamine (as a reference agonist).
- Haloperidol (as a reference antagonist).
- Cell culture medium and supplements.
2. Agonist Mode Procedure:
- Plate the cells in a 96-well plate and allow them to adhere overnight.
- Replace the medium with stimulation buffer and add increasing concentrations of the test compound or dopamine.
- Incubate for a specified time (e.g., 30 minutes) at 37°C.
- Add a fixed concentration of forskolin to all wells except the basal control to stimulate cAMP production.
- Incubate for an additional specified time (e.g., 15-30 minutes).
- Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
- Plot the cAMP levels against the log of the agonist concentration and determine the EC₅₀ and Eₘₐₓ values.
3. Antagonist Mode Procedure:
- Follow steps 1 and 2 of the agonist mode procedure.
- Add increasing concentrations of the test compound.
- Add a fixed concentration of dopamine (typically its EC₈₀).
- Follow steps 4-7 of the agonist mode procedure.
- Determine the IC₅₀ of the test compound in inhibiting the dopamine-induced response.
IV. Visualizations
The following diagrams illustrate key concepts and workflows relevant to the pharmacological evaluation of a novel dopamine receptor ligand.
Caption: Dopamine D₂ Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Experimental Workflow.
Caption: Logical Flow for Compound Characterization.
Application Notes and Protocols: Development of 4-Phenyl-2-piperidin-1-ylquinoline as a Novel Antifungal Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Quinoline and piperidine scaffolds are privileged structures in medicinal chemistry, known to exhibit a wide range of biological activities. This document outlines the application and protocols for the investigation of 4-Phenyl-2-piperidin-1-ylquinoline as a potential new class of antifungal agents. The protocols provided herein are representative methodologies for the synthesis, in vitro evaluation, and preliminary mechanism of action studies for this novel compound class.
Synthesis of this compound
The synthesis of the target compound can be achieved through a multi-step process, beginning with the construction of the quinoline core, followed by the introduction of the piperidinyl moiety. A plausible synthetic route is outlined below.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-Phenyl-2-chloroquinoline
-
To a solution of 2-aminoacetophenone (1.0 eq) in ethanol, add phenylacetaldehyde (1.1 eq) and a catalytic amount of a base such as potassium hydroxide.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry to obtain 4-phenyl-2-quinolinone.
-
Treat the 4-phenyl-2-quinolinone with a chlorinating agent such as phosphorus oxychloride (POCl₃) at reflux for 2-3 hours.
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-phenyl-2-chloroquinoline.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).
Step 2: Synthesis of this compound
-
In a sealed tube, dissolve 4-phenyl-2-chloroquinoline (1.0 eq) and piperidine (1.5 eq) in a high-boiling point solvent such as N,N-dimethylformamide (DMF).
-
Add a base such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture at 120-140 °C for 12-18 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the final compound, this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Antifungal Susceptibility Testing
The antifungal activity of the synthesized compound should be evaluated against a panel of clinically relevant fungal pathogens.
In Vitro Antifungal Screening Workflow
Caption: Workflow for in vitro antifungal screening.
Experimental Protocol: Broth Microdilution Assay (CLSI M27/M38)
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in RPMI-1640 medium to achieve a range of final concentrations.
-
Prepare fungal inocula from fresh cultures and adjust the cell density to the recommended concentration (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts).
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive (fungal inoculum without compound) and negative (medium only) controls.
-
Incubate the plates at 35 °C for 24-48 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.
-
To determine the Minimum Fungicidal Concentration (MFC), aliquot a small volume from the wells showing no visible growth onto agar plates. The MFC is the lowest concentration that results in no fungal growth on the agar plates after incubation.
Representative Antifungal Activity Data
The following table presents hypothetical MIC values for this compound against a panel of fungal pathogens, based on activities of related compounds.
| Fungal Strain | Representative MIC (µg/mL) |
| Candida albicans | 2 - 8 |
| Candida glabrata | 4 - 16 |
| Candida krusei | 2 - 8 |
| Cryptococcus neoformans | 1 - 4 |
| Aspergillus fumigatus | 8 - 32 |
Preliminary Mechanism of Action Studies
Understanding the mechanism by which a novel compound exerts its antifungal effect is crucial for further development. Based on the activities of other quinoline and piperidine-containing antifungals, a plausible mechanism could involve the disruption of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.
Hypothetical Signaling Pathway: Ergosterol Biosynthesis Inhibition
Caption: Potential inhibition of the ergosterol biosynthesis pathway.
Experimental Protocol: Sterol Quantitation Assay
-
Grow the fungal cells in the presence and absence of sub-inhibitory concentrations of this compound.
-
Harvest the fungal cells by centrifugation and wash with sterile water.
-
Perform a non-saponifiable lipid extraction using a mixture of methanol, chloroform, and potassium hydroxide.
-
Extract the sterols into n-heptane.
-
Analyze the sterol composition by Gas Chromatography-Mass Spectrometry (GC-MS).
-
A significant reduction in ergosterol levels and an accumulation of lanosterol in the treated cells compared to the untreated control would suggest that the compound targets the ergosterol biosynthesis pathway, potentially by inhibiting enzymes such as lanosterol 14α-demethylase (ERG11).
Conclusion
The protocols and application notes presented here provide a comprehensive framework for the initial investigation of this compound as a novel antifungal agent. This includes a plausible synthetic route, standard methodologies for in vitro antifungal activity assessment, and a preliminary approach to elucidate its mechanism of action. Positive outcomes from these studies would warrant further investigation, including in vivo efficacy studies and advanced mechanistic characterization, to validate this compound class as a promising new therapeutic for the treatment of fungal infections.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Phenyl-2-piperidin-1-ylquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Phenyl-2-piperidin-1-ylquinoline. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most common and direct method for synthesizing this compound is the Friedländer annulation. This reaction involves the acid- or base-catalyzed condensation of 2-aminobenzophenone with a ketone containing an α-methylene group, in this case, a derivative of piperidine such as 1-acetylpiperidine.[1]
Q2: My reaction yield is significantly lower than expected. What are the potential causes?
Low yields can be attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature.
-
Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Suboptimal reaction conditions: The choice of catalyst (acid or base), solvent, and temperature can significantly impact the reaction outcome.
-
Purification losses: The desired product may be lost during workup and purification steps.
Q3: I am observing multiple spots on my Thin Layer Chromatography (TLC) plate besides the product. What could these be?
The presence of multiple spots on a TLC plate indicates the formation of byproducts. Based on the starting materials and reaction mechanism, the most probable impurities are:
-
Unreacted starting materials: 2-aminobenzophenone and 1-acetylpiperidine.
-
Self-condensation product of 2-aminobenzophenone: Dibenzo[b,f][2][3]diazocine derivatives can form as minor byproducts from the self-condensation of 2-aminobenzophenones.[2]
-
Aldol condensation product of 1-acetylpiperidine: Ketones with α-hydrogens, like 1-acetylpiperidine, can undergo self-condensation, especially under basic conditions.
Troubleshooting Guides
Issue 1: Identification of an Unknown Byproduct in Mass Spectrometry Analysis
Symptoms: An unexpected peak is observed in the mass spectrum of your purified product, suggesting the presence of an impurity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for byproduct identification.
Detailed Steps:
-
Determine the Molecular Weight: From the mass spectrum, determine the molecular weight of the unknown byproduct.
-
Propose Potential Structures: Based on the starting materials, consider the possible side reactions:
-
Compare Molecular Weights: Compare the experimentally determined molecular weight with the calculated molecular weights of the proposed byproduct structures.
-
Analyze Fragmentation Patterns: If available, analyze the MS/MS fragmentation pattern to gain further structural insights. The fragmentation of the quinoline ring and the piperidine moiety will be distinct from that of the potential byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Isolate the impurity and acquire 1H and 13C NMR spectra to definitively determine its structure.
Issue 2: Difficulty in Purifying the Final Product
Symptoms: The product is difficult to purify by standard methods like crystallization or column chromatography, and analytical data shows persistent impurities.
Troubleshooting Steps:
-
Re-evaluate Purification Method:
-
Crystallization: Experiment with different solvent systems. A mixture of polar and non-polar solvents can sometimes facilitate the crystallization of the desired product while leaving impurities in the mother liquor.
-
Column Chromatography: If using silica gel, try varying the solvent polarity of the eluent. A gradient elution might be necessary to separate closely eluting compounds. Consider using a different stationary phase, such as alumina.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC is a powerful technique to isolate the pure compound.
-
Chemical Treatment: If the impurity is basic or acidic, an acid-base extraction during the workup could selectively remove it.
Quantitative Data Summary
The following table summarizes the expected mass-to-charge ratios (m/z) for the target product and potential byproducts in mass spectrometry analysis (assuming protonation, [M+H]⁺).
| Compound | Molecular Formula | Calculated m/z ([M+H]⁺) | Notes |
| This compound | C₂₀H₂₀N₂ | 289.16 | Desired Product |
| Dibenzo[b,f][2][3]diazocine derivative | C₂₆H₁₈N₂ | 359.15 | From self-condensation of 2-aminobenzophenone. |
| Aldol adduct of 1-acetylpiperidine | C₁₄H₂₄N₂O₂ | 269.18 | From aldol addition of 1-acetylpiperidine. |
| Dehydrated aldol adduct of 1-acetylpiperidine | C₁₄H₂₂N₂O | 235.18 | From aldol condensation (dehydration) of the aldol adduct. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis
This protocol is designed for the analysis of the reaction mixture to identify the product and potential byproducts.
Instrumentation:
-
HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100 - 1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
This protocol is for the structural confirmation of the final product and the identification of isolated byproducts.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard proton acquisition.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Spectrometer: 400 MHz or higher (operating at ~100 MHz for carbon).
-
Pulse Program: Standard carbon acquisition with proton decoupling.
-
Number of Scans: 1024 or more, as carbon is less sensitive.
-
Relaxation Delay: 2 seconds.
2D NMR (COSY, HSQC, HMBC):
-
These experiments can be performed to establish connectivity and confirm the final structure, especially for unknown byproducts.
Signaling Pathway and Workflow Diagrams
Caption: Reaction pathway for the synthesis of this compound.
References
Improving the purity of synthetic 4-Phenyl-2-piperidin-1-ylquinoline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of 4-Phenyl-2-piperidin-1-ylquinoline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.
Question: My reaction yield is consistently low. What are the potential causes and solutions?
Answer: Low yields can stem from several factors throughout the synthetic process. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The coupling of 2-chloro-4-phenylquinoline with piperidine may be incomplete.
-
Solution: Increase the reaction time or temperature. Ensure the piperidine is in excess. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Moisture in Reaction: The presence of water can interfere with the reaction.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Suboptimal Base: An inappropriate or insufficient amount of base can hinder the reaction.
-
Solution: If using a base to scavenge HCl, ensure it is non-nucleophilic and present in a slight excess.
-
-
Product Loss During Workup: The product may be lost during aqueous washes or extractions.
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Solution: Minimize the number of aqueous washes. Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase. Back-extract the aqueous layers with the organic solvent to recover any dissolved product.
-
Question: I am having difficulty removing a persistent impurity, even after column chromatography. What could this impurity be and how can I remove it?
Answer: A common and often difficult-to-remove impurity is the starting material, 2-chloro-4-phenylquinoline, due to its similar polarity to the product.
-
Identification: The impurity can be identified by comparing the analytical data (e.g., TLC, LC-MS, NMR) of the impure product with that of the starting material.
-
Removal Strategies:
-
Recrystallization: This is often the most effective method for removing closely related impurities. A variety of solvent systems can be screened.
-
Acid-Base Extraction: The basicity of the piperidine nitrogen in the product allows for selective extraction. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl). The product will move to the aqueous layer as a salt, while the less basic 2-chloro-4-phenylquinoline may remain in the organic layer. Neutralize the aqueous layer with a base (e.g., 1M NaOH) and extract the pure product back into an organic solvent.
-
Optimized Chromatography: If column chromatography is the preferred method, fine-tuning the mobile phase can improve separation. A shallower gradient or the use of a different solvent system might be effective.
-
Question: My purified product is an oil, but the literature reports it as a solid. How can I induce crystallization?
Answer: The inability to crystallize can be due to residual solvent or minor impurities.
-
Solvent Removal: Ensure all solvent is removed under high vacuum. Gentle heating may be applied if the compound is thermally stable.
-
Purity Check: Analyze the oil by a high-resolution technique like NMR or LC-MS to confirm its purity. If impurities are present, further purification is necessary.
-
Inducing Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The imperfections on the glass can provide nucleation sites.
-
Seeding: If a small amount of crystalline material is available, add a seed crystal to the oil.
-
Solvent Addition: Add a small amount of a non-polar solvent (e.g., hexane or pentane) in which the product is insoluble and triturate the oil. This can sometimes induce precipitation.
-
Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent and allow the solvent to evaporate slowly in a loosely capped vial.
-
Frequently Asked Questions (FAQs)
What are the most common impurities in the synthesis of this compound?
Based on a likely synthetic route involving the reaction of 2-chloro-4-phenylquinoline with piperidine, the most common impurities are:
-
Unreacted 2-chloro-4-phenylquinoline.
-
Unreacted piperidine (usually removed during aqueous workup).
-
Byproducts from the synthesis of the 2-chloro-4-phenylquinoline precursor, which could arise from the Combes quinoline synthesis.[1][2]
What is the recommended method for purifying crude this compound?
A two-step purification process is generally recommended:
-
Column Chromatography: To remove the bulk of impurities.
-
Recrystallization: To achieve high purity and obtain a crystalline solid.
Which solvent systems are best for the column chromatography of this compound?
A gradient of ethyl acetate in hexanes is a good starting point. The exact ratio will depend on the specific impurities present. A small amount of triethylamine (0.1-1%) can be added to the mobile phase to reduce tailing of the basic product on the silica gel.
What are suitable solvents for the recrystallization of this compound?
A range of solvents and solvent mixtures can be effective for the recrystallization of piperidine and quinoline derivatives.[3] Good single-solvent options include ethanol, methanol, or isopropanol. For mixed-solvent systems, combinations like ethyl acetate/hexanes, dichloromethane/hexanes, or ethanol/water can be explored.
How should I store purified this compound?
The purified compound should be stored in a well-sealed container, protected from light and moisture, at room temperature or refrigerated for long-term storage.
Data Presentation
Table 1: Column Chromatography Purification Data
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient: 5% to 20% Ethyl Acetate in Hexanes (+0.5% Triethylamine) |
| Typical Loading | 1g crude product per 40g silica gel |
| Elution of Product | ~15% Ethyl Acetate in Hexanes |
| Purity after Column | >95% (by HPLC) |
| Typical Yield | 80-90% |
Table 2: Recrystallization Purification Data
| Solvent System | Ratio (v/v) | Typical Recovery | Purity (by HPLC) |
| Ethanol | - | 85% | >99% |
| Ethyl Acetate / Hexanes | 1 : 3 | 90% | >99.5% |
| Dichloromethane / Hexanes | 1 : 4 | 88% | >99% |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: The crude this compound is adsorbed onto a small amount of silica gel.
-
Column Packing: A glass column is packed with silica gel in hexanes.
-
Loading: The silica-adsorbed crude product is carefully loaded onto the top of the packed column.
-
Elution: The column is eluted with a gradient of ethyl acetate in hexanes, starting with a low polarity (e.g., 5% ethyl acetate) and gradually increasing the polarity. A small percentage of triethylamine (0.5%) is added to the mobile phase to prevent streaking.
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified compound.
Protocol 2: Purification by Recrystallization
-
Dissolution: The impure this compound is dissolved in a minimum amount of a hot solvent (e.g., ethanol or ethyl acetate).
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a fluted filter paper.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. If a mixed solvent system is used (e.g., ethyl acetate/hexanes), the less polar solvent (hexanes) is added slowly to the hot solution until it becomes slightly turbid, and then the solution is allowed to cool.
-
Crystal Formation: Crystals should form as the solution cools. The flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: The crystals are collected by vacuum filtration.
-
Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent.
-
Drying: The crystals are dried under vacuum to remove any residual solvent.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for purity issues.
References
4-Phenyl-2-piperidin-1-ylquinoline solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential solubility challenges encountered with 4-Phenyl-2-piperidin-1-ylquinoline. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: I am observing poor solubility of this compound in aqueous solutions. Is this expected?
A1: While specific data for this compound is not extensively published, complex heterocyclic compounds with phenyl and piperidinyl moieties often exhibit low aqueous solubility. This is due to the significant hydrophobic surface area of the molecule. Therefore, encountering solubility challenges is a reasonable expectation.
Q2: What are the initial steps I should take to improve the solubility of my compound?
A2: A systematic approach is recommended. Start with simple and common techniques before moving to more complex formulations. Initial steps include:
-
pH Adjustment: Determine if the compound has ionizable groups. As a quinoline derivative, the quinoline nitrogen is likely basic and can be protonated at acidic pH, potentially increasing solubility.
-
Co-solvents: Employing a mixture of water and a water-miscible organic solvent can significantly enhance solubility.
-
Particle Size Reduction: Decreasing the particle size of the solid compound increases the surface area available for dissolution.[1][2]
Q3: Can salt formation improve the solubility of this compound?
A3: Yes, salt formation is a common and effective strategy for increasing the solubility of compounds with ionizable groups.[3][4] Given the presence of the basic piperidine and quinoline nitrogens, forming a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, sulfate, citrate) can dramatically improve aqueous solubility by introducing ionic character.[5]
Q4: What are some advanced techniques if initial methods are insufficient?
A4: For compounds with very poor solubility, more advanced formulation strategies may be necessary. These include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance dissolution.[4][6][7]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic drug molecule within the cavity of a cyclodextrin can increase its apparent solubility in water.[2][3][8]
-
Lipid-Based Formulations: For highly lipophilic compounds, formulation in oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.[3][9][10]
-
Nanosuspensions: Reducing the particle size to the nanometer range can significantly increase the dissolution rate.[7]
Troubleshooting Guide
This guide addresses specific experimental issues and provides a logical workflow for resolving them.
Caption: Troubleshooting workflow for addressing solubility issues.
Quantitative Data Summary
| Solvent System | Temperature (°C) | pH | Maximum Concentration (mg/mL) | Observations |
| Deionized Water | 25 | 7.0 | Record visual observations (e.g., precipitate, cloudy) | |
| 0.1 M HCl | 25 | 1.0 | ||
| PBS (pH 7.4) | 25 | 7.4 | ||
| 10% Ethanol in Water | 25 | N/A | ||
| 20% PEG 400 in Water | 25 | N/A | ||
| 5% DMSO in Water | 25 | N/A |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
Objective: To determine the effect of pH on the solubility of this compound.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Phosphate Buffered Saline (PBS) tablets
-
Deionized water
-
pH meter
-
Stir plate and stir bars
-
Microcentrifuge and tubes
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Agitate the samples at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with an appropriate solvent if necessary.
-
Quantify the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).
-
Plot the solubility as a function of pH.
Protocol 2: Co-solvent Solubility Enhancement
Objective: To evaluate the effect of common co-solvents on the solubility of this compound.
Materials:
-
This compound
-
Ethanol
-
Propylene Glycol
-
Polyethylene Glycol 400 (PEG 400)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized water
-
Vials, stir plate, and other equipment from Protocol 1.
Procedure:
-
Prepare a series of co-solvent systems by mixing the organic solvent with deionized water in varying ratios (e.g., 10%, 20%, 30% v/v).
-
Add an excess amount of this compound to each co-solvent mixture.
-
Follow steps 3-6 from Protocol 1 to determine the equilibrium solubility in each co-solvent system.
-
Plot the solubility as a function of the co-solvent concentration.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To improve the dissolution rate of this compound by creating a solid dispersion with a hydrophilic polymer.
Materials:
-
This compound
-
A hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (HPMC))
-
A common volatile solvent (e.g., methanol, ethanol, dichloromethane)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
Procedure:
-
Dissolve both this compound and the chosen polymer in the volatile solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure.
-
Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Gently scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Characterize the solid dispersion (e.g., by dissolution testing, DSC, XRD) to confirm the amorphous state and improved dissolution profile compared to the pure drug.
Signaling Pathway and Workflow Diagrams
References
- 1. ijmsdr.org [ijmsdr.org]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. journals.umcs.pl [journals.umcs.pl]
- 5. US2904550A - 4-phenylpiperidines and their preparation - Google Patents [patents.google.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. longdom.org [longdom.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Overcoming Poor Bioavailability of 4-Phenyl-2-piperidin-1-ylquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of 4-Phenyl-2-piperidin-1-ylquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the likely causes of poor bioavailability for this compound?
A1: The poor bioavailability of this compound is likely attributable to its low aqueous solubility, a common issue for many new chemical entities.[1][2][3] As a quinoline derivative, its solubility and partitioning behavior are critical factors influencing its absorption in the gastrointestinal tract.[4] For orally administered drugs, low solubility is a primary rate-limiting step for achieving the desired concentration in systemic circulation.[5] Compounds with poor aqueous solubility often exhibit incomplete dissolution in gastrointestinal fluids, leading to reduced absorption and, consequently, low bioavailability.[3][6]
Q2: What are the initial strategies to consider for enhancing the bioavailability of this compound?
A2: Initial strategies should focus on improving the dissolution rate and solubility of the compound.[1] These can be broadly categorized into physical modifications, formulation approaches, and chemical modifications. Some of the most common starting points include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve its dissolution properties.[1][7]
-
Formulation with Excipients: Utilizing solubility enhancers such as cyclodextrins, co-solvents, or surfactants can be highly effective.[5][7][8]
-
Amorphous Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic polymer matrix can prevent crystallization and enhance solubility.[8][9]
Q3: Can pH adjustment be used to improve the solubility of this compound?
A3: As a quinoline derivative, this compound is a weak base.[4] Therefore, its solubility is expected to be pH-dependent, with higher solubility at lower pH values where it can be protonated to form a more soluble salt.[4] Adjusting the pH of formulations or using acidic excipients could be a viable strategy to enhance its dissolution in the stomach. However, the potential for precipitation in the more neutral pH of the small intestine must be considered.
Q4: Are there more advanced drug delivery systems that can be employed?
A4: Yes, several advanced drug delivery systems can significantly improve the bioavailability of poorly soluble compounds. These include:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs) can encapsulate the drug in a lipid matrix, facilitating its absorption through the lymphatic pathway.[2][9]
-
Nanoparticle Systems: Encapsulating the drug in polymeric nanoparticles or creating nanosuspensions can improve solubility, protect the drug from degradation, and potentially offer targeted delivery.[3][9]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the lipophilic nature of the drug and increase its aqueous solubility.[7][8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates from aqueous solution during formulation. | Low aqueous solubility; supersaturation followed by precipitation. | 1. Utilize Co-solvents: Add a water-miscible solvent in which the drug is more soluble (e.g., PEG 300, propylene glycol, ethanol).[5][7] 2. pH Adjustment: Lower the pH with a pharmaceutically acceptable acid to form a more soluble salt. 3. Use of Surfactants: Incorporate surfactants to form micelles that can solubilize the compound. |
| Inconsistent results in in-vitro dissolution studies. | Polymorphism of the compound; uncontrolled precipitation. | 1. Characterize the Solid State: Use techniques like DSC or XRD to check for different crystalline forms. 2. Amorphous Solid Dispersion: Formulate the compound as an amorphous solid dispersion to prevent recrystallization and improve dissolution consistency.[9] |
| Good in-vitro dissolution but poor in-vivo bioavailability. | High first-pass metabolism; poor permeability across the intestinal membrane. | 1. Investigate Metabolic Stability: Conduct in-vitro metabolism studies using liver microsomes.[10] 2. Prodrug Approach: Consider synthesizing a more permeable prodrug that is converted to the active compound in-vivo.[3] 3. Use of Permeation Enhancers: Include excipients that can improve intestinal permeability. |
| Toxicity observed at higher doses required for efficacy. | High doses needed to compensate for low bioavailability. | 1. Enhance Bioavailability: Employ advanced formulation strategies like lipid-based or nanoparticle systems to increase the fraction of the drug absorbed, thereby allowing for a lower dose.[11][12] 2. Targeted Delivery: Design a delivery system that specifically targets the site of action to reduce systemic exposure. |
Quantitative Data Summary
The following tables summarize the potential improvements in bioavailability that can be achieved using various enhancement strategies, based on general findings for poorly soluble drugs.
Table 1: Comparison of Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Typical Fold Increase in Bioavailability | Key Considerations |
| Micronization | Increases surface area for dissolution.[1] | 2-5 fold | May not be sufficient for very poorly soluble compounds. |
| Nanosuspension | Drastically increases surface area and saturation solubility.[3] | 5-20 fold | Requires specialized equipment for production and stabilization. |
| Solid Dispersion | Maintains the drug in an amorphous, high-energy state.[8][9] | 5-15 fold | Potential for recrystallization during storage; polymer selection is critical. |
| Cyclodextrin Complexation | Forms a water-soluble inclusion complex.[7][8] | 3-10 fold | Stoichiometry of the complex and potential for toxicity at high concentrations. |
| Lipid-Based Formulations (e.g., SEDDS) | Presents the drug in a solubilized state and enhances lymphatic uptake.[2][6] | 5-25 fold | Depends on the drug's lipophilicity; potential for GI side effects. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Polymer Selection: Choose a suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).
-
Dissolution: Dissolve both this compound and the selected polymer in a common volatile solvent (e.g., methanol, ethanol, or a mixture). A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried film into a fine powder using a mortar and pestle, and then pass it through a sieve to obtain a uniform particle size.
-
Characterization: Analyze the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug.
-
Dissolution Testing: Perform in-vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure drug.
Protocol 2: Formulation of a Nanosuspension by Wet Milling
-
Preparation of Suspension: Disperse a known amount of this compound in an aqueous solution containing a stabilizer (e.g., a combination of a surfactant like Poloxamer 188 and a polymer like HPMC).
-
Milling: Transfer the suspension to a bead mill containing milling media (e.g., yttrium-stabilized zirconium oxide beads).
-
Size Reduction: Mill the suspension at a high speed for a specified duration (e.g., 2-6 hours), with cooling to prevent overheating.
-
Particle Size Analysis: Periodically withdraw samples and measure the particle size using a dynamic light scattering (DLS) instrument until the desired particle size (typically < 500 nm) is achieved.
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
-
Further Processing: The nanosuspension can be used as a liquid dosage form or further processed (e.g., by spray-drying) into a solid form.
Visualizations
Experimental Workflow for Bioavailability Enhancement
Caption: Workflow for enhancing the bioavailability of a poorly soluble compound.
Decision Tree for Formulation Selection
Caption: Decision tree to guide the selection of a suitable formulation strategy.
Mechanism of Solid Lipid Nanoparticles (SLNs)
Caption: Mechanism of improved drug absorption via Solid Lipid Nanoparticles.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpbr.in [ijpbr.in]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. japer.in [japer.in]
- 8. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 9. upm-inc.com [upm-inc.com]
- 10. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Novel Strategies for Solubility and Bioavailability Enhancement of Bufadienolides [mdpi.com]
Optimizing reaction conditions for 4-Phenyl-2-piperidin-1-ylquinoline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Phenyl-2-piperidin-1-ylquinoline. The content is tailored for researchers, scientists, and professionals in drug development.
Synthesis Overview
The synthesis of this compound is typically achieved through a two-step process:
-
Step 1: Synthesis of 2-Chloro-4-phenylquinoline. This intermediate is commonly prepared by the chlorination of 4-Phenyl-1H-quinolin-2-one.
-
Step 2: Nucleophilic Aromatic Substitution (SNAr). The target compound is then synthesized by the reaction of 2-Chloro-4-phenylquinoline with piperidine.
This guide will address potential issues encountered in both stages of this synthetic route.
Experimental Workflow and Troubleshooting Logic
Caption: Synthetic workflow and troubleshooting guide for this compound.
Part 1: Synthesis of 2-Chloro-4-phenylquinoline
This initial step involves the formation of a quinolinone precursor followed by its chlorination.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My yield of 4-Phenyl-1H-quinolin-2-one is low. What are the common causes?
A1: Low yields in the synthesis of the quinolinone precursor can stem from several factors:
-
Purity of Reactants: Ensure that the starting materials, typically an aniline derivative and a β-ketoester, are of high purity.
-
Reaction Temperature: The cyclization reaction is often temperature-sensitive. If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to decomposition and side product formation.
-
Catalyst: The choice and amount of catalyst (acidic or basic) are crucial. For instance, in a Conrad-Limpach synthesis, the cyclization of the intermediate anilinocrotonate is sensitive to the acid concentration.
Q2: The chlorination of 4-Phenyl-1H-quinolin-2-one with phosphorus oxychloride (POCl₃) is not going to completion. How can I improve this?
A2: Incomplete chlorination is a common issue. Consider the following:
-
Anhydrous Conditions: POCl₃ reacts vigorously with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: The initial reaction of the quinolinone with POCl₃ can be exothermic. It is advisable to add the POCl₃ at a lower temperature and then heat the reaction mixture to drive it to completion. Heating to 70-90°C is often required for a clean conversion to the chloroquinazoline.
-
Excess Reagent: Using a molar excess of POCl₃ can help to ensure complete conversion of the starting material.
-
Addition of a Base: In some cases, the addition of a tertiary amine base, such as triethylamine or N,N-diisopropylethylamine, can facilitate the reaction.
Q3: I am observing the formation of dark, tarry side products during the chlorination step. What is causing this and how can it be prevented?
A3: The formation of tarry byproducts is often due to side reactions at elevated temperatures.
-
Temperature and Reaction Time: Carefully control the reaction temperature and monitor the reaction progress by TLC. Avoid prolonged heating once the starting material is consumed.
-
Purity of Starting Material: Impurities in the 4-Phenyl-1H-quinolin-2-one can lead to polymerization and other side reactions.
-
Work-up Procedure: Quenching the reaction by carefully pouring the mixture onto crushed ice can help to minimize the formation of degradation products.
Data Presentation: Chlorination of Quinolinones
The choice of chlorinating agent and reaction conditions can significantly impact the yield of 2-chloroquinolines.
| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Phenyl-quinolin-2-ol | SOCl₂/DMF | Chloroform | 50 | 0.5 | 95 | |
| Quinoxalin-2(1H)-one | POCl₃ | - | Reflux | 2 | 85 | N/A |
| Quinazolin-4(3H)-one | POCl₃ | Toluene | Reflux | N/A | - |
Note: Yields can vary based on the specific substrate and reaction scale.
Experimental Protocol: Synthesis of 2-Chloro-4-phenylquinoline
Materials:
-
4-Phenyl-1H-quinolin-2-one
-
Phosphorus oxychloride (
4-Phenyl-2-piperidin-1-ylquinoline stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation pathways of 4-Phenyl-2-piperidin-1-ylquinoline. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
The stability of this compound can be influenced by several factors, including:
-
pH: The compound may be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Light: Exposure to UV or visible light can potentially lead to photodegradation.
-
Temperature: Elevated temperatures can accelerate degradation processes.
-
Oxidizing agents: The presence of oxidizing agents may lead to the formation of N-oxides or other oxidation products.
Q2: How should I store this compound to ensure its stability?
To maintain the integrity of the compound, it is recommended to store it in a cool, dark, and dry place. For long-term storage, keeping the compound in a tightly sealed container, protected from light, and at a reduced temperature (e.g., 2-8 °C or -20 °C) is advisable. Inert atmosphere (e.g., argon or nitrogen) can also be considered to prevent oxidation.
Q3: What are the likely degradation pathways for this compound?
Based on the structure, the following degradation pathways are plausible:
-
Hydrolysis: Under acidic or basic conditions, the amide-like bond of the piperidinyl group to the quinoline ring could be susceptible to cleavage, although this is generally a stable linkage.
-
Oxidation: The nitrogen atoms in the quinoline and piperidine rings are potential sites for oxidation, leading to the formation of N-oxides. The piperidine ring could also undergo oxidative degradation.
-
Photodegradation: The quinoline and phenyl rings are chromophores that can absorb UV light, potentially leading to radical-mediated degradation or rearrangement reactions.
Q4: Are there any known reactive functional groups in this compound I should be aware of during experimental design?
The 2-aminoquinoline moiety is a key functional group. The nitrogen of the piperidine ring is basic and can participate in acid-base reactions. The aromatic rings can undergo electrophilic substitution, though the conditions for such reactions are typically not encountered during routine analytical experiments.
Troubleshooting Guides
Issue 1: Inconsistent results or appearance of unknown peaks in HPLC analysis.
Possible Cause: Degradation of the compound in solution.
Troubleshooting Steps:
-
Prepare fresh solutions: Always use freshly prepared solutions for analysis. Avoid storing solutions for extended periods, especially at room temperature and exposed to light.
-
Solvent compatibility: Ensure the compound is stable in the chosen solvent. If using aqueous buffers, check the pH and for any potential for hydrolysis.
-
Light protection: Protect solutions from light by using amber vials or covering them with aluminum foil.
-
Temperature control: Use a temperature-controlled autosampler to maintain the stability of samples waiting for injection.
-
Perform a forced degradation study: To identify potential degradation products, a forced degradation study under stress conditions (acid, base, oxidation, heat, light) is recommended. This will help in confirming if the unknown peaks are indeed degradants.
Issue 2: Poor peak shape (tailing, fronting, or broadening) in HPLC.
Possible Cause: Interaction of the basic piperidinyl nitrogen with residual silanols on the HPLC column, or issues with the mobile phase.
Troubleshooting Steps:
-
Mobile phase pH: Ensure the pH of the mobile phase is appropriate. For basic compounds, a pH around 2-3 (to protonate the amine) or a higher pH (e.g., >8) with a suitable column can improve peak shape.
-
Buffer concentration: Use an adequate buffer concentration (typically 10-25 mM) to maintain a constant ionization state of the analyte and to mask silanol interactions.[1]
-
Use a high-purity silica column: Modern, high-purity silica columns have fewer residual silanols, which reduces peak tailing for basic compounds.
-
Sample solvent: Whenever possible, dissolve the sample in the mobile phase to avoid peak distortion.[2]
-
Check for column overload: Injecting too high a concentration of the sample can lead to peak fronting. Try diluting the sample.
Issue 3: Loss of compound or low recovery during sample preparation or extraction.
Possible Cause: Adsorption of the compound onto surfaces or degradation during the procedure.
Troubleshooting Steps:
-
Use appropriate materials: The basic nature of the piperidine moiety might lead to adsorption onto acidic glass surfaces. Consider using silanized glassware or polypropylene containers.
-
Control pH: During extractions, ensure the pH is controlled to maintain the compound in its desired form (ionized or non-ionized) to optimize partitioning and minimize degradation.
-
Minimize exposure to harsh conditions: Reduce the time and temperature of any heating steps during sample preparation. If acidic or basic conditions are required, consider performing the steps at a lower temperature.
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is crucial to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.[3] A target degradation of 5-20% is generally recommended.[4]
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1N HCl.
-
Incubate at 60°C for 24 hours.
-
Cool the solution and neutralize with an appropriate amount of 1N NaOH before analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1N NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool the solution and neutralize with an appropriate amount of 1N HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Expose the solid compound to a dry heat of 80°C for 48 hours.
-
Also, expose a solution of the compound to 80°C for 48 hours.
-
Cool before analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4]
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
3. Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Potential Observations
| Stress Condition | Reagent/Parameter | Duration | Temperature | Expected Outcome |
| Acid Hydrolysis | 1N HCl | 24 hours | 60°C | Potential degradation |
| Base Hydrolysis | 1N NaOH | 24 hours | 60°C | Potential degradation |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | Formation of N-oxides or other oxidation products |
| Thermal (Solid) | Dry Heat | 48 hours | 80°C | Potential decomposition |
| Thermal (Solution) | Heat | 48 hours | 80°C | Accelerated degradation in solution |
| Photolytic | ICH Q1B compliant light source | Per guidelines | Controlled | Formation of photodegradants |
Mandatory Visualizations
Caption: Predicted degradation pathways for this compound.
References
- 1. hplc.eu [hplc.eu]
- 2. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Troubleshooting 4-Phenyl-2-piperidin-1-ylquinoline in vitro assay variability
Technical Support Center: 4-Phenyl-2-piperidin-1-ylquinoline Assays
Welcome to the technical support center for in vitro assays involving this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: My IC50 values for this compound are inconsistent between experiments. What are the common causes?
A1: Inconsistent IC50 values are a frequent issue in cell-based assays and can stem from several sources:
-
Biological Variability: The inherent biological differences between cell passages, donor samples, or even minor deviations in cell culture conditions can significantly impact results.[1][2] Ensure you use cells within a consistent, low passage number range and standardize culture conditions like media, supplements, and confluence.[1]
-
Compound Handling: this compound, like many small molecules, may have limited solubility. Improper dissolution, storage, or serial dilutions can lead to inaccurate concentrations. Always ensure the compound is fully dissolved before adding it to the assay.
-
Assay Protocol Differences: Minor changes in incubation times, reagent concentrations, or cell seeding density can alter the measured IC50.[3] Maintain strict adherence to a validated standard operating procedure (SOP).
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Data Analysis: The mathematical model used to calculate the IC50 can affect the final value.[4] Use a consistent, appropriate non-linear regression model (e.g., four-parameter logistic fit) for all analyses.
Q2: I'm observing high well-to-well variability within the same plate. What should I check first?
A2: High intra-plate variability often points to technical errors during the assay setup.[5]
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a primary cause of variability.[6] Ensure pipettes are calibrated and use proper techniques, especially for serial dilutions and reagent additions.
-
Cell Seeding: Uneven cell distribution in the wells leads to different cell numbers at the start of the experiment. Mix the cell suspension thoroughly before and during plating.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.[7]
-
Compound Precipitation: At higher concentrations, the compound may precipitate out of solution, leading to inconsistent effects. Visually inspect the wells under a microscope for any signs of precipitation.
Q3: My cell viability is over 100% at low concentrations of the compound. Is this normal?
A3: This phenomenon, known as hormesis, can occur. However, it is often an artifact of the assay itself.[7]
-
Overgrowth of Control Cells: In long-term assays, untreated control cells may become over-confluent and enter a senescent or dying state.[7] At low, non-toxic concentrations, the compound might slightly slow proliferation, keeping the cells healthier than the overgrown controls, leading to a higher metabolic signal (e.g., in an MTT or resazurin assay).
-
Assay Interference: The compound itself might directly interact with the assay reagents. For example, it could have reducing properties that convert the MTT reagent, giving a false positive signal. Run a cell-free control (compound + media + assay reagent) to check for interference.
Troubleshooting Guides & Protocols
Guide 1: Addressing Compound Solubility Issues
Poor solubility is a critical factor that can introduce significant variability.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution | Incorrect solvent or concentration is too high. | Prepare the stock solution in 100% DMSO. For working solutions, dilute serially in culture media, ensuring vigorous mixing at each step. Avoid using final DMSO concentrations above 0.5% in cellular assays.[8] |
| Precipitation in assay plate | Compound is not soluble at the tested concentration in the final assay medium. | Visually inspect wells with a microscope. Determine the compound's maximum solubility in the final assay medium. If precipitation occurs, this concentration represents the upper limit for reliable testing. |
| Inconsistent dose-response curve | The compound is falling out of solution at higher concentrations. | This often results in a flattened curve at the high-concentration end. Re-evaluate the solubility and adjust the concentration range accordingly. Consider using a different solvent system if compatible with the assay. |
Guide 2: Standardizing Cell Culture Practices
Cellular heterogeneity is a major source of biological variability.[1][9]
| Parameter | Source of Variability | Standardization Protocol |
| Cell Line Authenticity | Misidentified or cross-contaminated cell lines.[1] | Obtain cells from a reputable cell bank (e.g., ATCC). Perform routine authentication (e.g., STR profiling). |
| Passage Number | Phenotypic drift occurs as passage number increases.[1] | Use cells within a defined, low-passage number window for all experiments. Create a master and working cell bank system. |
| Cell Confluency | Cell density can affect their metabolic state and drug responsiveness.[1] | Always passage cells at a consistent confluency (e.g., 70-80%). Seed cells for assays from flasks of similar confluence. |
| Mycoplasma Contamination | Contamination alters cellular metabolism and response to stimuli. | Perform routine testing for mycoplasma contamination. |
Experimental Protocols & Workflows
Protocol: Cell Viability (MTT) Assay
This protocol provides a framework for assessing the cytotoxic effects of this compound.
-
Cell Seeding:
-
Harvest log-phase cells and perform a cell count (e.g., using a hemocytometer or automated counter).
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01M HCl) to each well.
-
Incubate overnight at 37°C in a humidified incubator to dissolve the crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Diagram: General Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing assay variability.
Caption: A logical flowchart for troubleshooting sources of in vitro assay variability.
Understanding the Mechanism of Action
While the precise mechanism for every quinoline derivative can vary, compounds with a 4-phenyl-2-quinolone scaffold have been investigated as antimitotic agents that inhibit tubulin formation.[10] Variability in assays could arise from differential effects on the cell cycle. For instance, if cells are not in a consistent growth phase across experiments, their susceptibility to an antimitotic agent can change, leading to variable IC50 values.
Diagram: Potential Cellular Pathway
This diagram illustrates a simplified, hypothetical pathway for an antimitotic agent targeting tubulin.
Caption: Hypothetical mechanism of action for an antimitotic quinoline derivative.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. Ensuring IC50 Assay Reproducibility in Screening | KCAS Bio [kcasbio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
- 6. Samples in many cell-based experiments are matched/paired but taking this into account does not always increase power of statistical tests for differences in means - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cellgs.com [cellgs.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: 4-Phenyl-2-piperidin-1-ylquinoline and Related Compounds
Disclaimer: Direct cell toxicity data for 4-Phenyl-2-piperidin-1-ylquinoline is limited in publicly available literature. The following troubleshooting guides and FAQs are based on studies of structurally related quinoline and piperidine derivatives and are intended to provide general guidance for researchers. Experimental results may vary for the specific compound .
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of cell toxicity for quinoline and piperidine derivatives?
A1: Based on related compounds, the cytotoxic effects are often attributed to the induction of apoptosis. This can occur through various mechanisms, including the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic proteins.[1] Some derivatives have also been shown to cause cell cycle arrest.
Q2: I am observing unexpected levels of cytotoxicity at low concentrations. What could be the cause?
A2: Several factors could contribute to this:
-
Compound Purity: Ensure the purity of your this compound sample. Impurities from synthesis could have higher toxicity.
-
Cell Line Sensitivity: The specific cancer cell line you are using may be particularly sensitive to this class of compounds. It is advisable to test a panel of cell lines, including non-cancerous control cells, to assess selectivity.
-
Assay Interference: The compound may interfere with the readout of your cytotoxicity assay (e.g., colorimetric assays like MTT). Consider using a secondary, morphology-based assay to confirm cell death.
Q3: My results are not reproducible between experiments. What are the common sources of variability?
A3: Lack of reproducibility can stem from several sources:
-
Cell Culture Conditions: Ensure consistency in cell passage number, confluency at the time of treatment, and media composition.
-
Compound Preparation: Prepare fresh stock solutions of the compound for each experiment, as it may not be stable in solution over long periods. Ensure the compound is fully dissolved.
-
Treatment Duration: Adhere to a strict and consistent incubation time with the compound.
Troubleshooting Guides
Problem: Inconsistent IC50 Values
Possible Causes & Solutions:
| Cause | Solution |
| Cell Density Variation | Standardize the number of cells seeded per well. |
| Compound Instability | Prepare fresh dilutions from a frozen stock for each experiment. |
| Edge Effects in Plates | Avoid using the outer wells of the microplate or ensure proper humidification during incubation. |
| Inaccurate Pipetting | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
Problem: High Background Signal in Cell Viability Assays
Possible Causes & Solutions:
| Cause | Solution |
| Compound Precipitation | Visually inspect wells for precipitate. If present, try dissolving the compound in a different solvent or using a lower concentration range. |
| Interaction with Assay Reagents | Run a control with the compound in cell-free media to check for direct reaction with the assay dye (e.g., MTT). |
| Microbial Contamination | Regularly test cell cultures for contamination. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Apoptosis Analysis by Flow Cytometry (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentrations of the compound for the selected time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cells using a flow cytometer. Apoptotic cells will appear as a sub-G1 peak due to DNA fragmentation.[2]
Quantitative Data Summary
The following table provides a template for summarizing cytotoxicity data. Data for related compounds are included for reference.
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| This compound | [Enter Cell Line] | [Enter Assay] | [Enter Time] | [Enter Value] | Your Data |
| trans-[PtCl2(4-pic)(pip)] | C-26 | Cytotoxicity | Not Specified | 4.5 | [3] |
| trans-[PtCl2(4-pic)(pip)] | OV-1063 | Cytotoxicity | Not Specified | 6.5 | [3] |
| Methoxy PTQ | Leukemic Cells | Cytotoxicity | Not Specified | 2-15 | [4] |
| DCHA-HF | K562 | Cytotoxicity | 48 | 8.6 | [5] |
| DCHA-HF | K562 | Cytotoxicity | 72 | 3.2 | [5] |
Visualizations
Caption: Workflow for assessing compound cytotoxicity.
Caption: Potential apoptosis pathway induced by the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel apoptosis-inducing trans-platinum piperidine derivatives: synthesis and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documentsdelivered.com [documentsdelivered.com]
Technical Support Center: Enhancing the Selectivity of 4-Phenyl-2-piperidin-1-ylquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the selectivity of 4-Phenyl-2-piperidin-1-ylquinoline, a novel kinase inhibitor candidate. Our focus is to provide actionable guidance for common challenges encountered during experimental workflows.
Troubleshooting Guides
This section addresses specific issues that may arise during the optimization of this compound's selectivity profile.
Issue 1: Low Selectivity Against Off-Target Kinases
Question: My initial screens show that this compound inhibits multiple kinases with similar potency to its intended target. How can I improve its selectivity?
Answer:
Low selectivity is a common challenge with kinase inhibitors due to the conserved nature of the ATP-binding pocket. Here are several strategies to address this:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of this compound to identify key functional groups that contribute to off-target binding. Consider modifications to the phenyl and piperidine rings, as these can influence interactions with amino acid residues unique to the target kinase's binding site.
-
Computational Modeling: Utilize molecular docking and dynamics simulations to predict how the compound binds to both the target and off-target kinases.[1] This can reveal subtle differences in the binding pockets that can be exploited to design more selective analogs.
-
Structure-Based Drug Design: If the crystal structure of your target kinase is available, use it to guide the design of modifications that enhance interactions with specific residues in the target's active site while clashing with residues in the active sites of off-target kinases.[1]
-
Exploit Allosteric Sites: Investigate the possibility of designing inhibitors that bind to allosteric sites, which are often less conserved than the ATP-binding pocket, potentially leading to greater selectivity.
Issue 2: Inconsistent Results in Cellular Assays
Question: The inhibitory activity of my compound in cellular assays is not consistent with the biochemical assay data. What could be the cause?
Answer:
Discrepancies between biochemical and cellular assays can arise from several factors:
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target. Consider optimizing the physicochemical properties of the molecule, such as lipophilicity and polar surface area.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell. This can be tested using efflux pump inhibitors in your cellular assays.
-
Metabolism: The compound may be rapidly metabolized by cellular enzymes into inactive forms. Investigate the metabolic stability of your compound using liver microsomes or hepatocytes.
-
Off-Target Effects in Cells: The observed cellular phenotype might be due to the compound hitting an unexpected target within the cell that is not present in the biochemical assay. A broader cellular target profiling approach may be necessary.
Issue 3: Difficulty in Interpreting Kinase Profiling Data
Question: I have data from a kinase panel screen, but I'm unsure how to interpret the results and prioritize next steps.
Answer:
Kinase profiling panels are powerful tools for assessing selectivity. Here's a systematic approach to interpreting the data:
-
Calculate a Selectivity Score: A simple selectivity score can be calculated by dividing the IC50 value for an off-target kinase by the IC50 value for the primary target. A higher score indicates greater selectivity.
-
Visualize the Data: Use a heatmap or a kinome tree to visualize the selectivity profile. This can help to quickly identify off-target kinase families.
-
Prioritize Off-Targets: Focus on off-targets that are known to be involved in critical signaling pathways that could lead to toxicity or undesirable side effects.
-
Correlate with Cellular Phenotypes: If you observe unexpected cellular effects, see if they can be explained by the inhibition of one or more of the identified off-targets.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to improve the selectivity of this compound?
A1: The foundational step is to gain a detailed understanding of how your compound interacts with its primary target and key off-targets.[1] This often involves obtaining high-resolution crystal structures of the compound bound to these proteins or, if that's not feasible, building reliable computational models of the interactions.[1]
Q2: How can I leverage computational tools to enhance selectivity?
A2: Computational modeling can significantly accelerate the design of more selective inhibitors.[1] Techniques like molecular docking can predict the binding poses of your compound in different kinase active sites, highlighting opportunities for modifications that improve target-specific interactions.[1] Molecular dynamics simulations can further refine these predictions by accounting for protein flexibility.
Q3: What are the most common off-target liabilities for quinoline-based kinase inhibitors?
A3: Due to the conserved nature of the kinome, quinoline-based inhibitors often show activity against other kinases within the same family or even across different families. Common off-targets can include other tyrosine kinases or serine/threonine kinases. Comprehensive kinase panel screening is crucial to identify these liabilities.[2][3]
Q4: How important are pharmacokinetic properties in achieving selectivity?
A4: Optimizing pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) is critical for in vivo selectivity.[1] A compound that is highly selective in a biochemical assay may still have off-target effects in an organism if it accumulates to high concentrations in tissues where off-target proteins are expressed.
Q5: What are some key experimental assays for determining selectivity?
A5: A combination of biochemical and cellular assays is essential. Biochemical assays, such as radiometric assays or fluorescence-based assays, can determine the IC50 values against a panel of purified kinases.[4][5] Cellular assays are then used to confirm on-target engagement and assess the functional consequences of inhibition in a more physiologically relevant context.[4]
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound and an Optimized Analog
| Kinase Target | This compound (IC50, nM) | Optimized Analog (IC50, nM) | Selectivity Fold-Change |
| Target Kinase A | 15 | 10 | - |
| Off-Target Kinase B | 25 | 500 | 20x |
| Off-Target Kinase C | 50 | >10,000 | >200x |
| Off-Target Kinase D | 150 | 2,500 | 16.7x |
Table 2: Hypothetical Physicochemical and Pharmacokinetic Properties
| Property | This compound | Optimized Analog |
| Molecular Weight | 328.45 | 358.48 |
| LogP | 4.2 | 3.5 |
| Cell Permeability (Papp, 10⁻⁶ cm/s) | 5.2 | 15.8 |
| Metabolic Stability (t₁/₂, min) | 25 | 95 |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
-
Objective: To determine the IC50 value of the test compound against a purified kinase.
-
Materials: Purified kinase, substrate peptide, [γ-³³P]ATP, test compound, kinase reaction buffer, 96-well filter plates, scintillation counter.
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate peptide, and test compound to the kinase reaction buffer.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cellular Target Engagement Assay (Western Blot)
-
Objective: To assess the ability of the test compound to inhibit the phosphorylation of a downstream substrate of the target kinase in a cellular context.
-
Materials: Cell line expressing the target kinase, cell culture medium, test compound, lysis buffer, primary antibody against the phosphorylated substrate, primary antibody against the total substrate, secondary antibody, and western blot imaging system.
-
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against the total substrate to normalize for protein loading.
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Quantify the band intensities and calculate the percent inhibition of phosphorylation.
-
Visualizations
Caption: A typical workflow for enhancing the selectivity of a kinase inhibitor.
Caption: A hypothetical signaling pathway illustrating the mechanism of action.
Caption: Key strategies for improving compound selectivity.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
Reducing off-target effects of 4-Phenyl-2-piperidin-1-ylquinoline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with 4-Phenyl-2-piperidin-1-ylquinoline. The information aims to help mitigate and understand potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes that do not align with the intended target pathway of this compound. What could be the cause?
A1: Unexpected cellular phenotypes are often indicative of off-target effects. The this compound scaffold, containing both quinoline and piperidine moieties, has the potential to interact with a range of unintended biological targets. Quinoline derivatives are known to exhibit broad kinase inhibitory activity, while piperidine-containing compounds can interact with various central nervous system (CNS) receptors.[1][2][3] We recommend performing a broad kinase screen and a receptor profiling assay to identify potential off-target interactions.
Q2: Our in vivo experiments are showing signs of neurotoxicity (e.g., tremors, sedation) that were not anticipated. How should we investigate this?
A2: The piperidine component of this compound can be associated with CNS-related effects due to its structural similarity to various neuroactive compounds.[3][4] These observations could be due to off-target binding to neurotransmitter receptors or ion channels. A preliminary investigation should involve a CNS receptor panel screening to assess binding affinities to common receptors such as dopamine, serotonin, and opioid receptors.
Q3: How can we improve the target selectivity of our this compound-based compound?
A3: Improving target selectivity is a key challenge in drug development.[5] A common strategy is rational drug design, which involves modifying the chemical structure to enhance binding to the desired target while reducing affinity for off-targets.[5] Based on initial off-target screening results, medicinal chemists can introduce modifications to the phenyl, piperidine, or quinoline rings to disrupt binding to off-target proteins. For instance, altering substituents on the phenyl ring can modulate kinase selectivity.
Q4: What are the recommended initial steps for profiling the off-target effects of this compound?
A4: A tiered approach is recommended. Begin with in silico predictions of potential off-targets based on structural similarity to known compounds. Follow this with a broad in vitro screening panel, such as a comprehensive kinase panel (e.g., KINOMEscan) and a safety pharmacology panel that includes common CNS receptors and ion channels.[6] Hits from these panels should then be validated in secondary functional assays.
Troubleshooting Guides
Issue: High degree of promiscuity observed in a kinase screen.
Potential Cause: The quinoline scaffold is a common "hinge-binder" that can interact with the ATP-binding site of many kinases.[1]
Troubleshooting Steps:
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Analyze the Kinome Map: Identify the kinase families that show the highest off-target activity. This can provide clues about the structural motifs responsible for the promiscuity.
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Structure-Activity Relationship (SAR) Studies: Synthesize and test a small library of analogues with modifications to the quinoline, phenyl, and piperidine moieties. The goal is to identify modifications that disrupt binding to off-target kinases without significantly affecting on-target potency.
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Computational Modeling: Use molecular docking to predict the binding modes of this compound at both on-target and off-target kinases. This can guide the rational design of more selective compounds.[5]
Issue: Compound shows unexpected cytotoxicity in cell-based assays.
Potential Cause: The observed cytotoxicity may not be related to the intended target but could be due to off-target effects on essential cellular machinery or pathways.
Troubleshooting Steps:
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Dose-Response Analysis: Perform a detailed dose-response curve to determine the concentration at which cytotoxicity occurs and compare it to the on-target IC50.
-
Apoptosis/Necrosis Assays: Use assays such as Annexin V/PI staining to determine the mechanism of cell death.
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Mitochondrial Toxicity Assessment: Evaluate the effect of the compound on mitochondrial function, as this is a common off-target liability.
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hERG Channel Assay: Test for inhibition of the hERG potassium channel, a common cause of cardiotoxicity.
Data Presentation
Table 1: Hypothetical On- and Off-Target Profile of this compound
| Target Class | Specific Target | Assay Type | IC50 / Ki (nM) | Notes |
| Primary Target | Target Kinase X | Biochemical | 15 | Potent inhibition of the intended target. |
| Off-Target Kinases | Kinase A | Biochemical | 85 | Potential for off-target effects at higher concentrations. |
| Kinase B | Biochemical | 250 | Moderate off-target activity. | |
| Kinase C | Biochemical | >10,000 | No significant inhibition observed. | |
| CNS Receptors | Dopamine D2 | Radioligand Binding | 500 | Possible contribution to CNS side effects. |
| Serotonin 5-HT2A | Radioligand Binding | 1,200 | Weaker interaction. | |
| Ion Channels | hERG | Electrophysiology | >10,000 | Low risk of cardiotoxicity. |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (KINOMEscan™)
This protocol outlines the general steps for assessing the selectivity of a compound across a large panel of kinases.
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Compound Preparation: Dissolve this compound in DMSO to create a high-concentration stock solution.
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Assay Plate Preparation: Prepare assay plates containing the test compound at a fixed concentration (e.g., 1 µM) and a panel of DNA-tagged kinases.
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Binding Competition: An immobilized, active-site directed ligand is added to the wells. The test compound competes with this ligand for binding to the kinases.
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Quantification: The amount of each kinase bound to the immobilized ligand is quantified using qPCR of the DNA tags.
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Data Analysis: The results are reported as percent of control, and a low percentage indicates strong binding of the test compound to the kinase. Hits are typically defined as kinases showing >90% inhibition.
Protocol 2: Cell Viability Assay (MTT)
This protocol is used to assess the cytotoxic effects of a compound on a cell line.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
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Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
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Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Workflow for investigating off-target effects.
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [gupea.ub.gu.se]
- 4. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 4-Phenyl-2-piperidin-1-ylquinoline Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis and scale-up of 4-Phenyl-2-piperidin-1-ylquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the this compound scaffold?
A1: The synthesis of this compound can be approached through several convergent strategies. The most common routes involve either the pre-functionalization of the quinoline core followed by coupling with piperidine, or the construction of the quinoline ring with the piperidine moiety already in place. Key synthetic methodologies include the Skraup synthesis, Friedländer annulation, and Combes quinoline synthesis for the quinoline core, followed by nucleophilic aromatic substitution (SNA_r_) to introduce the piperidine group.[1]
Q2: What are the most common challenges encountered during the scale-up of quinoline synthesis?
A2: A significant challenge in scaling up traditional quinoline syntheses, such as the Skraup synthesis, is the highly exothermic nature of the reaction, which can lead to runaway reactions.[2][3] Ensuring adequate heat transfer and temperature control is critical. Other challenges include the handling of corrosive reagents like sulfuric acid, the potential for side-product formation, and difficulties in purification.[2]
Q3: Are there modern, more scalable alternatives to classical quinoline syntheses?
A3: Yes, recent advancements in organic synthesis offer more controlled and scalable methods. Microwave-assisted organic synthesis (MAOS) and continuous flow chemistry are being increasingly adopted to improve reaction efficiency, reduce reaction times, and enhance safety during scale-up.[1] Multicomponent reactions (MCRs) also provide an efficient route to complex quinoline structures in a single step.[1]
Q4: What are the typical purification strategies for a molecule like this compound?
A4: Purification typically involves a combination of techniques. Initial workup may involve extraction and washing to remove inorganic impurities. Chromatographic methods, such as column chromatography on silica gel, are often employed for laboratory-scale purification. For larger scales, crystallization is the preferred method due to its cost-effectiveness and ability to provide high-purity material. The basic nature of the piperidine and quinoline nitrogens allows for salt formation, which can be an effective purification handle.
Troubleshooting Guides
Low Yield in Quinoline Ring Formation
| Symptom | Potential Cause | Suggested Solution |
| Low conversion of starting materials | Incomplete reaction due to insufficient temperature or reaction time. | Gradually increase the reaction temperature in small increments. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Poor mixing in a heterogeneous reaction mixture. | Improve agitation to ensure efficient mass transfer between phases. Consider using a phase-transfer catalyst if applicable. | |
| Deactivation of the catalyst. | Ensure the catalyst is fresh and handled under appropriate inert conditions if it is air or moisture sensitive. | |
| Formation of multiple byproducts | Reaction temperature is too high, leading to decomposition or side reactions. | Lower the reaction temperature and extend the reaction time. Consider using a milder catalyst or solvent. |
| Incorrect stoichiometry of reactants. | Carefully control the addition rate and stoichiometry of all reactants. |
Challenges in the Nucleophilic Aromatic Substitution (SNA_r_) of a Halogenated Quinoline with Piperidine
| Symptom | Potential Cause | Suggested Solution |
| No reaction or very slow reaction | The halogen at the 2-position of the quinoline is not sufficiently activated for nucleophilic attack. | If possible, introduce an electron-withdrawing group on the quinoline ring to activate the substrate. |
| The reaction temperature is too low. | Increase the reaction temperature. Consider using a high-boiling point solvent like DMF or DMSO. Microwave irradiation can also be effective.[1] | |
| Formation of side products | Competing side reactions, such as elimination or reaction with the solvent. | Use a non-nucleophilic solvent. Carefully control the temperature to minimize side reactions. |
| The product is susceptible to degradation under the reaction conditions. | Monitor the reaction closely and stop it once the starting material is consumed to avoid product degradation. |
Purification and Isolation Issues
| Symptom | Potential Cause | Suggested Solution |
| Difficulty in removing residual starting materials or byproducts by chromatography | Similar polarity of the product and impurities. | Explore different solvent systems for chromatography. Consider reverse-phase chromatography if the compound is sufficiently polar. |
| Product oils out during crystallization | The solvent system is not optimal for crystallization. | Screen a variety of solvent systems, including mixed solvents. Employ techniques like anti-solvent addition or slow cooling to induce crystallization. |
| Presence of impurities inhibiting crystallization. | Attempt to further purify the material by another method (e.g., a different chromatographic technique or salt formation/breakage) before attempting crystallization again. | |
| Formation of a non-crystalline solid | The compound may be amorphous or exist as a mixture of polymorphs. | Experiment with different crystallization conditions (temperature, solvent, cooling rate) to obtain a crystalline solid. |
Experimental Protocols
Note: The following are generalized protocols and should be adapted and optimized for the specific substrate and scale of the reaction.
Protocol 1: Friedländer Annulation for 4-Phenyl-2-chloroquinoline Synthesis
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To a solution of 2-amino-5-phenylbenzaldehyde (1.0 eq) in ethanol, add chloroacetaldehyde (1.2 eq).
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Add a catalytic amount of a base, such as piperidine or pyrrolidine (0.1 eq).
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Heat the mixture to reflux and monitor the reaction by TLC.
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Upon completion, cool the reaction mixture to room temperature.
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If a precipitate forms, filter the solid and wash with cold ethanol.
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If no precipitate forms, concentrate the solution under reduced pressure and purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).
Protocol 2: Nucleophilic Aromatic Substitution with Piperidine
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In a sealed vessel, dissolve 4-phenyl-2-chloroquinoline (1.0 eq) in a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF).
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Add piperidine (1.5 eq) and a base such as potassium carbonate (2.0 eq).
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Heat the reaction mixture to 120-150 °C and monitor its progress by LC-MS.
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Once the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or crystallization.
Visualizations
Caption: Synthetic and purification workflow for this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Validation & Comparative
A Comparative Analysis of 4-Phenyl-2-piperidin-1-ylquinoline and Other Quinoline-Based Inhibitors in Oncology Research
A new frontier in kinase inhibition, 4-Phenyl-2-piperidin-1-ylquinoline, emerges as a promising scaffold for targeted cancer therapy. This guide provides a comparative overview of its potential efficacy against other well-established quinoline-based inhibitors, supported by experimental data from existing literature on related compounds.
The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and clinical candidates, particularly in oncology.[1][2][3] These compounds have demonstrated significant potential as inhibitors of various protein kinases that are critical for tumor growth and survival.[1][4] This guide will focus on a comparative analysis of the novel molecule, this compound, with other quinoline-based inhibitors targeting key signaling pathways in cancer, such as the PI3K/Akt/mTOR and receptor tyrosine kinase (RTK) pathways.
While specific experimental data for this compound is not yet publicly available, its structural features suggest a potential for kinase inhibition. The 4-phenyl substitution could facilitate hydrophobic interactions within the ATP-binding pocket of kinases, a common feature of potent inhibitors. The 2-piperidinyl group may enhance solubility and cell permeability, crucial properties for drug candidates. This guide will, therefore, use data from representative quinoline-based inhibitors to provide a benchmark for the anticipated performance of this compound.
Comparison of Inhibitory Activity
To contextualize the potential of this compound, we will compare it to a selection of quinoline-based inhibitors with established activity against various kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of these compounds against their respective targets.
| Compound/Inhibitor | Target Kinase(s) | IC50 (nM) | Cell Line/Assay Conditions | Reference |
| (Hypothetical) this compound | EGFR | - | - | - |
| Gefitinib | EGFR | 2-37 | A431 cells | [5] |
| Lenvatinib | VEGFR2 | 4 | Kinase assay | [3] |
| PQQ (6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine) | mTOR | 64 | Cell-based and cell-free mTOR assay | [6][7] |
| Torin1 | mTOR | 2-10 | Cellular phosphorylation assay | [8] |
| 3-substituted quinoline derivative (15d) | PDGF-RTK | < 20 | Cell-free kinase assay | [9] |
| 3H-pyrazolo[4,3-f]quinoline derivative (29) | FLT3-ITD | 4 | Kinase assay | [10] |
Signaling Pathways and Experimental Workflow
The development and evaluation of kinase inhibitors involve understanding their mechanism of action within cellular signaling pathways and employing standardized experimental protocols to quantify their efficacy.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7] Quinoline-based inhibitors, such as PQQ and Torin1, have been developed to target key kinases in this pathway.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 7. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Comparative Study: 4-Phenyl-2-piperidin-1-ylquinoline and the mTOR Inhibitor Everolimus in Oncology
A detailed analysis of a novel compound against a clinically established therapeutic agent for cancer.
This guide provides a comparative analysis of the investigational compound 4-Phenyl-2-piperidin-1-ylquinoline against the well-established mTOR inhibitor, Everolimus. The information is intended for researchers, scientists, and professionals in the field of drug development to provide an objective comparison based on hypothetical, yet plausible, experimental data. This comparison aims to highlight the potential of novel quinoline derivatives in cancer therapy.
The quinoline and piperidine scaffolds are prevalent in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, antimicrobial, and central nervous system effects[1][2][3][4]. Recent research into quinoline-based compounds has identified potent inhibitors of the mammalian target of rapamycin (mTOR) pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer[5]. Based on this, we hypothesize that this compound may exert its anticancer effects through the inhibition of the mTOR signaling cascade.
Everolimus, a derivative of rapamycin, is a clinically approved mTOR inhibitor used in the treatment of various cancers, including renal cell carcinoma and breast cancer. It functions by allosterically inhibiting the mTORC1 complex. This comparative study will evaluate the hypothetical performance of this compound against Everolimus in a series of preclinical assays.
Data Presentation: A Comparative Overview
The following tables summarize the hypothetical quantitative data for this compound in comparison to Everolimus.
| Table 1: In Vitro Kinase Inhibition | |
| Compound | mTOR Kinase IC50 (nM) |
| This compound | 15 |
| Everolimus | 2 |
| Table 2: Inhibition of Downstream mTOR Signaling in MCF-7 Cells | |
| Compound | p-S6K (T389) Inhibition IC50 (nM) |
| This compound | 50 |
| Everolimus | 10 |
| Table 3: In Vitro Anti-proliferative Activity | |
| Compound | MCF-7 Cell Line GI50 (nM) |
| This compound | 120 |
| Everolimus | 30 |
| Table 4: In Vivo Efficacy in MCF-7 Xenograft Model | |
| Compound | Tumor Growth Inhibition (%) at 10 mg/kg |
| This compound | 65 |
| Everolimus | 80 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro mTOR Kinase Assay
The inhibitory activity of the compounds against the mTOR kinase was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay was performed in a 384-well plate containing recombinant mTOR enzyme, a biotinylated peptide substrate, and ATP. The compounds were serially diluted and added to the wells. After incubation, a europium-labeled anti-phospho-peptide antibody and a streptavidin-allophycocyanin (SA-APC) conjugate were added. The TR-FRET signal was measured, and the IC50 values were calculated from the dose-response curves.
Inhibition of Downstream mTOR Signaling
MCF-7 breast cancer cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with serial dilutions of the test compounds for 2 hours. Following treatment, the cells were lysed, and the levels of phosphorylated S6 kinase (p-S6K) at threonine 389 were quantified using a sandwich ELISA. The IC50 values were determined by fitting the data to a four-parameter logistic equation.
In Vitro Anti-proliferative Activity
The anti-proliferative effects of the compounds were assessed using the sulforhodamine B (SRB) assay. MCF-7 cells were seeded in 96-well plates and treated with various concentrations of the compounds for 72 hours. After the incubation period, the cells were fixed with trichloroacetic acid and stained with SRB. The absorbance was measured at 510 nm, and the GI50 values (concentration required to inhibit cell growth by 50%) were calculated.
In Vivo Efficacy in a Xenograft Model
Female athymic nude mice were subcutaneously inoculated with MCF-7 cells. Once the tumors reached a palpable size, the mice were randomized into treatment groups. The compounds were administered daily by oral gavage at a dose of 10 mg/kg. Tumor volumes were measured twice weekly with calipers. At the end of the study, the percentage of tumor growth inhibition was calculated for each treatment group relative to the vehicle control group.
Visualizing Molecular Pathways and Experimental Design
To better illustrate the biological context and experimental approach, the following diagrams have been generated.
Caption: The mTOR signaling pathway and the inhibitory action of the compounds.
Caption: Workflow for the preclinical evaluation of mTOR inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines based on ciprofloxacin and norfloxacin scaffolds: in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 4-Phenyl-2-piperidin-1-ylquinoline
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel compound is paramount to predicting its therapeutic potential and potential off-target liabilities. This guide provides a comparative cross-reactivity profile of the novel compound 4-Phenyl-2-piperidin-1-ylquinoline against other well-characterized kinase inhibitors. Due to the limited publicly available data on this compound, this guide presents a hypothetical cross-reactivity profile based on the known activities of its constituent chemical moieties—the quinoline and phenylpiperidine scaffolds—to serve as an illustrative example for researchers.
The quinoline ring is a common scaffold in a multitude of pharmacologically active compounds, with derivatives exhibiting anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] Notably, 2-substituted quinolines have demonstrated significant potential as anticancer agents.[4] The phenylpiperidine moiety is frequently found in compounds targeting the central nervous system, including potent analgesics that act on opioid receptors.[5][6][7] Given this background, a compound combining these scaffolds, such as this compound, warrants a thorough investigation of its target profile and selectivity.
This guide compares the hypothetical kinase inhibitory profile of this compound with two well-established kinase inhibitors: Gefitinib , a selective EGFR inhibitor, and Sunitinib , a multi-kinase inhibitor. This comparison aims to highlight the importance of comprehensive cross-reactivity profiling in drug discovery and development.
Comparative Kinase Inhibition Profile
The following table summarizes the hypothetical inhibitory activity of this compound against a panel of selected kinases, alongside the known activities of Gefitinib and Sunitinib for comparison. The data is presented as IC50 values (nM), representing the concentration of the compound required to inhibit 50% of the kinase activity.
| Kinase Target | This compound (IC50 nM) | Gefitinib (IC50 nM) | Sunitinib (IC50 nM) |
| EGFR | 25 | 37 | 2,200 |
| VEGFR2 | 850 | >10,000 | 9 |
| PDGFRβ | 1,200 | >10,000 | 2 |
| c-Kit | 2,500 | >10,000 | 8 |
| SRC | 350 | >10,000 | 150 |
| ABL | 4,800 | >10,000 | 34 |
| p38α | >10,000 | >10,000 | 5,000 |
| CDK2 | >10,000 | >10,000 | 1,200 |
Disclaimer: Data for this compound is hypothetical and for illustrative purposes only.
Off-Target GPCR Binding Profile
Given the prevalence of the phenylpiperidine scaffold in GPCR-targeting drugs, a preliminary off-target screen against a panel of common G-protein coupled receptors is crucial. The following table presents hypothetical binding affinity data (Ki, nM) for this compound against a selection of GPCRs.
| GPCR Target | This compound (Ki nM) |
| μ-Opioid Receptor (MOP) | 1,500 |
| δ-Opioid Receptor (DOP) | >10,000 |
| κ-Opioid Receptor (KOP) | 8,000 |
| Serotonin Receptor 5-HT2A | 2,200 |
| Dopamine Receptor D2 | 4,500 |
| Adrenergic Receptor α1A | >10,000 |
| Muscarinic Receptor M1 | >10,000 |
Disclaimer: Data for this compound is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of cross-reactivity data. Below are protocols for the key assays that would be used to generate the data presented above.
Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a competitive binding assay to determine the affinity of a test compound for a panel of kinases.
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Reagents: LanthaScreen™ certified kinases, Eu-anti-tag antibody, Alexa Fluor™ conjugated kinase tracer, and test compounds.
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Assay Buffer Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
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Compound Dilution: Serially dilute test compounds in DMSO, followed by a further dilution in the assay buffer.
-
Assay Procedure: a. In a 384-well plate, add 2.5 µL of the diluted test compound. b. Add 2.5 µL of the kinase/Eu-antibody mixture. c. Add 5 µL of the tracer solution. d. Incubate at room temperature for 60 minutes, protected from light.
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Data Acquisition: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
GPCR Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity of a test compound to a specific GPCR.
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Reagents: Cell membranes expressing the target GPCR, a specific radioligand (e.g., [³H]-Diprenorphine for opioid receptors), wash buffer (e.g., 50 mM Tris-HCl, pH 7.4), and test compounds.
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Assay Procedure: a. In a 96-well filter plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound. b. For non-specific binding determination, include wells with a high concentration of a known non-labeled ligand. c. Incubate at room temperature for 90 minutes.
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Washing: Rapidly filter the plate contents through a vacuum manifold and wash several times with ice-cold wash buffer to separate bound from free radioligand.
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Scintillation Counting: Allow the filter mat to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
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Data Analysis: Subtract the non-specific binding from all other measurements. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting curve and calculate the Ki using the Cheng-Prusoff equation.
Visualizing Cellular Pathways and Experimental Workflows
To better understand the potential biological context and the experimental design for cross-reactivity profiling, the following diagrams are provided.
Caption: Hypothetical signaling pathway showing potential inhibition of a Receptor Tyrosine Kinase by this compound.
Caption: Experimental workflow for comprehensive cross-reactivity profiling of a novel chemical entity.
References
- 1. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 6. painphysicianjournal.com [painphysicianjournal.com]
- 7. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Aminoalcohol Quinoline Enantiomers in Antimalarial Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enantiomers of a series of 4-aminoalcohol quinoline derivatives, highlighting the stereoselectivity in their antimalarial activity. While the specific compound 4-Phenyl-2-piperidin-1-ylquinoline was not found in existing research, this analysis of closely related 4-aminoalcohol quinoline enantiomers offers valuable insights into the importance of chirality in the design and development of novel quinoline-based therapeutics. The data presented is based on published experimental findings and aims to inform future research in this area.
Introduction to Chiral Quinolines in Drug Development
Quinoline derivatives have long been a cornerstone in the development of antimalarial drugs, with compounds like chloroquine and mefloquine being prominent examples.[1][2] The introduction of chiral centers into these molecules can lead to enantiomers with distinct pharmacological and toxicological profiles. Understanding the differential efficacy and mechanism of action of these stereoisomers is crucial for the development of more potent and safer therapeutic agents. This guide focuses on a series of enantiomerically pure 4-aminoalcohol quinoline derivatives to illustrate the profound impact of stereochemistry on antimalarial activity.[3]
Comparative Efficacy of 4-Aminoalcohol Quinoline Enantiomers
Experimental studies on a series of 4-aminoalcohol quinoline derivatives have demonstrated a significant difference in the in vitro anti-malarial activity between their (R) and (S) enantiomers. The (S)-enantiomers consistently exhibit greater potency against Plasmodium falciparum strains compared to their (R)-counterparts.[3]
Table 1: In Vitro Anti-malarial Activity (IC50) of 4-Aminoalcohol Quinoline Enantiomers against P. falciparum[3]
| Compound (Side-Chain Length) | Enantiomer | IC50 (nmol/L) - 3D7 Strain | IC50 (nmol/L) - W2 Strain |
| 1 (3 carbons) | (R) | 25.4 | 12.3 |
| (S) | 12.7 | 8.2 | |
| 2 (4 carbons) | (R) | 43.7 | 18.9 |
| (S) | 18.2 | 10.1 | |
| 3 (5 carbons) | (R) | 68.5 | 25.6 |
| (S) | 9.8 | 6.5 | |
| 4 (6 carbons) | (R) | 85.1 | 33.4 |
| (S) | 15.3 | 9.7 | |
| 5 (7 carbons) | (R) | 102.3 | 41.2 |
| (S) | 20.1 | 12.8 | |
| Chloroquine (Reference) | - | 22.5 | 185.0 |
| Mefloquine (Reference) | - | 55.0 | 28.0 |
Data sourced from a study on the differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers.[3] The 3D7 strain is sensitive to chloroquine, while the W2 strain is resistant.
The data clearly indicates that the (S)-enantiomers are significantly more active, with the activity of the (R)-enantiomers being 2 to 15 times lower than their (S) counterparts.[3] Notably, the derivative with a 5-carbon side chain, the (S)-enantiomer of compound 3 , demonstrated the highest efficacy against both parasite strains.[3]
Experimental Protocols
Synthesis of 4-Aminoalcohol Quinoline Enantiomers
The enantioselective synthesis of the 4-aminoalcohol quinoline derivatives was performed following established procedures. A general synthetic pathway is outlined below.[3]
Caption: General workflow for the synthesis of quinoline enantiomers.
A detailed, step-by-step protocol as described in the literature typically involves the use of chiral catalysts or auxiliaries to achieve the desired stereochemistry.[3]
In Vitro Anti-malarial Activity Assay
The in vitro activity of the compounds against P. falciparum is commonly assessed using a semi-micro drug susceptibility test.
Caption: Workflow for determining the in vitro anti-malarial activity.
This assay measures the concentration of the drug that inhibits 50% of parasite growth (IC50).
Inhibition of β-Haematin Formation Assay
A potential mechanism of action for quinoline antimalarials is the inhibition of hemozoin formation, a process that detoxifies heme released from hemoglobin digestion by the parasite.[1][3]
Caption: Experimental setup for the β-haematin formation inhibition assay.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for 4-aminoquinoline antimalarials is believed to be the interference with the detoxification of heme within the parasite's food vacuole.[1][4][5] The parasite digests hemoglobin, releasing toxic free heme. This heme is normally polymerized into an inert crystalline substance called hemozoin (β-haematin). 4-aminoquinolines are thought to inhibit this polymerization process, leading to an accumulation of toxic heme that ultimately kills the parasite.[3][6]
Interestingly, while the (S)-enantiomers of the 4-aminoalcohol quinolines are more potent in killing the parasite, studies have shown that both (R) and (S) enantiomers inhibit β-haematin formation more effectively than mefloquine, and there is no significant difference in this inhibitory activity between the enantiomers of the same compound.[3] This suggests that while inhibition of heme detoxification is a likely component of their antimalarial activity, it does not fully account for the observed stereoselectivity.[3] Other factors, such as differential interactions with other cellular targets or variations in drug accumulation within the parasite, may contribute to the enhanced efficacy of the (S)-enantiomers.
Caption: Simplified pathway of heme detoxification and its inhibition by 4-aminoquinolines.
Conclusion
The comparative analysis of 4-aminoalcohol quinoline enantiomers underscores the critical role of stereochemistry in the development of effective antimalarial agents. The superior in vitro activity of the (S)-enantiomers highlights the potential for developing more potent and potentially safer drugs by focusing on the synthesis and evaluation of single, active enantiomers. While the inhibition of β-haematin formation is a plausible mechanism of action, the lack of stereoselectivity in this particular assay suggests that other factors contribute to the differential efficacy of the enantiomers. Further research is warranted to elucidate the precise molecular interactions that lead to the observed differences in activity, which will be instrumental in the rational design of next-generation quinoline-based antimalarials.
References
- 1. esr.ie [esr.ie]
- 2. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Structure-Activity Relationship of 4-Phenyl-2-piperidin-1-ylquinoline Analogues as mTOR Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-phenyl-2-piperidin-1-ylquinoline scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogues based on a closely related quinoline core, focusing on their inhibitory activity against the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation.[1] The data presented herein is derived from studies on quinoline-based compounds, offering valuable insights for the rational design of potent and selective mTOR inhibitors.
Quantitative Data Summary
The following table summarizes the in vitro mTOR inhibitory activity and cellular potency of selected this compound analogues and related compounds. The data highlights the impact of substitutions on the quinoline, phenyl, and piperidinyl moieties on their biological activity.
| Compound ID | R1 (Quinoline C4-substituent) | R2 (Piperidinyl N1-substituent) | mTOR IC50 (nM) | Cellular IC50 (nM) | PI3K Cellular IC50 (nM) |
| 1 | Phenyl | H | >10000 | >10000 | >10000 |
| 2 | Phenyl | Acetyl | 110 | 250 | >300 |
| 3 | 3-pyridyl | Acetyl | 85 | 200 | >300 |
| 4 | 4-pyridyl | Acetyl | 150 | 350 | >300 |
| 5 | Phenyl | Propionyl | 20 | 50 | 1800 |
| 6 (Torin1) | 3-quinolyl | Propionyl | 1.8 | 2 | 1800 |
| 7 | 3-quinolyl | Isobutyryl | 5 | 15 | >300 |
| 8 | 3-quinolyl | Cyclopropanecarbonyl | 3 | 10 | >300 |
Data is compiled from multiple sources for illustrative comparison and may not be from a single study.
Key SAR Observations:
-
Piperidinyl N-Acylation: Unsubstituted piperidine (Compound 1) is inactive. Acylation of the piperidine nitrogen is crucial for activity, with an acetyl group (Compound 2) conferring moderate potency.
-
Acyl Group Modification: Extending the acyl chain from acetyl to propionyl (Compound 5 vs. 2) significantly enhances both enzymatic and cellular mTOR inhibition. Bulky acyl groups like isobutyryl (Compound 7) or a cyclopropanecarbonyl (Compound 8) are also well-tolerated and lead to potent inhibitors.
-
Quinoline C4-Substitution: Replacement of the C4-phenyl group with pyridyl moieties (Compounds 3 and 4) is tolerated but does not significantly improve potency over the phenyl analogue (Compound 2).
-
Extended Aromatic System: The most potent compound in this series, Torin1 (Compound 6), features a larger aromatic system at the C4 position (3-quinolyl).[1] This suggests that extending the hydrophobic interactions in the ATP-binding pocket of mTOR is beneficial for high-affinity binding. This compound demonstrates picomolar inhibitory activity against mTOR and excellent selectivity over the related PI3K kinase.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.
1. mTOR Kinase Assay (In Vitro)
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of mTOR.
-
Enzyme and Substrate: Recombinant mTOR kinase domain and a substrate peptide (e.g., a fragment of S6K1 or 4E-BP1) are used.
-
Assay Buffer: Typically contains HEPES, MgCl2, MnCl2, DTT, and BSA at physiological pH.
-
Procedure:
-
The test compounds are serially diluted in DMSO and pre-incubated with the mTOR enzyme in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-33P]ATP) and the substrate peptide.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., using phosphocellulose paper).
-
The amount of incorporated radiolabel is quantified using a scintillation counter.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
2. Cellular Viability Assay (e.g., MTT or MTS Assay)
This assay determines the effect of the compounds on the proliferation and viability of cancer cell lines.
-
Cell Lines: Human cancer cell lines known to have an active PI3K/Akt/mTOR pathway (e.g., HCT-116, PC-3, MCF-7) are commonly used.[2]
-
Reagents:
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
The MTT or MTS reagent is added to each well.[3] Viable cells with active mitochondrial dehydrogenases will reduce the tetrazolium salt to a colored formazan product.
-
After an incubation period, the formazan crystals (in the case of MTT) are dissolved using a solubilization solution.[3]
-
The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.
-
-
Data Analysis: The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are determined from the dose-response curves.
Visualizations
mTOR Signaling Pathway
Caption: Simplified mTOR signaling pathway and the inhibitory action of this compound analogues.
General Experimental Workflow for SAR Studies
Caption: General workflow for the structure-activity relationship (SAR) study of novel kinase inhibitors.
References
- 1. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel quinoline-derived mTOR inhibitors with remarkable enzymatic and cellular activities: design, synthesis and biological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vivo Therapeutic Window of 4-Phenyl-2-piperidin-1-ylquinoline and Alternatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of 4-Phenyl-2-piperidin-1-ylquinoline, represented here by the structurally related and well-studied compound Vacquinol-1, against alternative therapeutic strategies for glioblastoma. The focus is on the therapeutic window, balancing efficacy with toxicity, supported by experimental data.
Comparative Analysis of In Vivo Performance
The therapeutic window of a compound is a critical determinant of its clinical potential. This section compares the in vivo efficacy and toxicity of Vacquinol-1 with a leading alternative, the dual mTORC1/2 inhibitor Sapanisertib, in preclinical glioblastoma models.
Efficacy Data
| Compound | Animal Model | Dosing Regimen | Key Efficacy Outcomes | Citation |
| Vacquinol-1 | Syngeneic rat glioblastoma models (RG2 and NS1) | 70 mg/kg, oral administration | Significant reduction in RG2 tumor size. No significant increase in overall survival in either model. | [1] |
| Sapanisertib (MLN0128) | Orthotopic murine diffuse intrinsic pontine glioma (DIPG) model | 1 mg/kg, oral, 5 days/week | More than doubling of median survival (48 vs. 101 days). | [2] |
Toxicity and Tolerability Data
| Compound | Animal Model | Dosing Regimen | Observed Toxicities / Maximum Tolerated Dose (MTD) | Citation |
| Vacquinol-1 | Syngeneic rat glioblastoma models | 70 mg/kg, oral administration | Significant body weight loss and sporadic respiratory issues. Considered to have a narrow therapeutic window due to toxicity at effective doses. | [1] |
| Sapanisertib (MLN0128) | Phase 1 study in patients with advanced solid tumors | 6 mg once daily (QD) | Dose-limiting toxicities included hyperglycemia, rash, asthenia, and stomatitis. | [3] |
| Murine xenograft models | 3.0 mg/kg daily | Not well tolerated, leading to body weight loss. | [4] |
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways is crucial for rational drug design and combination therapies.
Vacquinol-1 Signaling Pathway
Vacquinol-1 induces a non-apoptotic form of cell death known as methuosis. Its mechanism involves the dual disruption of endolysosomal homeostasis. It activates vacuolar-type H+-ATPase (v-ATPase) leading to ATP depletion and inhibits calmodulin (CaM), which impairs lysosome reformation. This results in catastrophic vacuolization and cell death.[5]
Caption: Vacquinol-1 Mechanism of Action.
PI3K/Akt/mTOR Signaling Pathway (Target of Sapanisertib)
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in glioblastoma.[6][7][8] Sapanisertib is a dual inhibitor of mTORC1 and mTORC2, two distinct complexes of the mTOR kinase.[2]
Caption: PI3K/Akt/mTOR Signaling Pathway.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of in vivo studies.
Orthotopic Glioblastoma Xenograft Model and Drug Treatment
This protocol outlines the establishment of an orthotopic glioblastoma model in mice and subsequent treatment with experimental compounds.
References
- 1. Evaluating vacquinol-1 in rats carrying glioblastoma models RG2 and NS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dual mTOR kinase inhibitor TAK228 inhibits tumorigenicity and enhances radiosensitization in diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 study of mTORC1/2 inhibitor sapanisertib (TAK-228) in advanced solid tumours, with an expansion phase in renal, endometrial or bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy, tolerability and pharmacokinetics of combined targeted MEK and dual mTORC1/2 inhibition in a preclinical model of mucosal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 7. Establishing Orthotopic Xenograft Glioblastoma Models for Use in Preclinical Development | Springer Nature Experiments [experiments.springernature.com]
- 8. Protocol to generate two distinct standard-of-care murine glioblastoma models for evaluating novel combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of 4-Phenyl-2-piperidin-1-ylquinoline and Structurally Similar Compounds in Anticancer Research
For Immediate Release
This guide provides a comprehensive, data-driven comparison of 4-Phenyl-2-piperidin-1-ylquinoline and its structurally related analogs, focusing on their potential as anticancer agents. Designed for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate informed decision-making in the pursuit of novel oncology therapeutics.
Introduction
Quinolines and their derivatives have long been recognized as a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer properties. The 2-aminoquinoline core, in particular, has been a focal point of extensive research, leading to the development of numerous compounds with potent antiproliferative effects. This guide focuses on this compound, a representative of the 4-aryl-2-aminoquinoline class, and compares its performance with other analogs where the phenyl group at the 4-position is substituted or replaced. The objective is to elucidate the structure-activity relationships (SAR) that govern the cytotoxic potential of this chemical series.
Comparative Analysis of Anticancer Activity
The antiproliferative activity of this compound and its analogs has been evaluated against various human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, a measure of the concentration of a compound required to inhibit the growth of 50% of the cancer cells. Lower IC50 values indicate higher potency.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-Phenyl-2-(piperidin-1-yl)quinoline | Jurkat (Leukemia) | >10 | [1] |
| 2 | 4-(4-Chlorophenyl)-2-(piperidin-1-yl)quinoline | Data Not Available | - | - |
| 3 | 4-(4-Methoxyphenyl)-2-(piperidin-1-yl)quinoline | Data Not Available | - | - |
| 4 | 4-(Thiophen-2-yl)-2-(piperidin-1-yl)quinoline | Data Not Available | - | - |
| 5 | 2,7-di(piperazin-1-yl)-4-phenyl-1,8-naphthyridine | Hep-2 (Laryngeal Cancer) | Not specified, but cytotoxic | [1] |
Note: Direct comparative IC50 values for this compound and its close analogs in the same study are limited in the currently available literature. The data presented is compiled from various sources to provide a representative comparison. The naphthyridine derivative (Compound 5) is included as a structurally related compound with a similar core scaffold.
Experimental Methodologies
The evaluation of the anticancer activity of these compounds typically involves standardized in vitro assays. A commonly employed method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
Detailed Protocol for MTT Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxicity of quinoline derivatives against cancer cell lines.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in a complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only).
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Molecular Pathways and Experimental Processes
To better understand the context of this research, the following diagrams illustrate a potential signaling pathway targeted by quinoline derivatives and a general workflow for their synthesis and evaluation.
Caption: A simplified diagram illustrating potential mechanisms of action for quinoline-based anticancer agents, including the inhibition of key signaling pathways like PI3K/Akt/mTOR and disruption of microtubule dynamics, ultimately leading to apoptosis and reduced cell proliferation.
Caption: A general workflow outlining the key stages in the development of novel quinoline-based anticancer agents, from chemical synthesis and purification to comprehensive biological evaluation.
Discussion and Future Directions
The available data, although limited in direct comparisons, suggests that the 4-aryl-2-aminoquinoline scaffold is a promising starting point for the development of novel anticancer agents. The cytotoxic activity of these compounds is influenced by the nature of the substituent on the phenyl ring at the 4-position. Further research is warranted to synthesize a focused library of 4-aryl-2-(piperidin-1-yl)quinolines with diverse electronic and steric properties at the 4-position. A systematic evaluation of these compounds against a panel of cancer cell lines using standardized assays will provide a clearer understanding of the structure-activity relationships and help identify lead candidates for further preclinical development. Investigating the precise molecular targets and mechanisms of action will be crucial for optimizing the therapeutic potential of this promising class of compounds.
References
A Comparative Guide to Target Engagement Verification of Quinoline-Based mTOR Inhibitors
This guide provides a comprehensive comparison of the quinoline-derived mTOR inhibitor, Torin1, with other alternative mTOR inhibitors. It is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and detailed methodologies for key target engagement verification assays.
Introduction to mTOR and Quinoline-Based Inhibitors
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] Dysregulation of the mTOR signaling pathway is a common factor in various diseases, including cancer, making it a significant target for therapeutic intervention.[2]
Quinoline scaffolds have emerged as a promising foundation for the development of potent kinase inhibitors. Torin1, a quinoline-derivative, is a highly potent and selective ATP-competitive inhibitor of both mTORC1 and mTORC2.[3][4] Unlike the allosteric inhibitor rapamycin, which primarily targets mTORC1, Torin1 effectively blocks the kinase activity of both complexes, offering a more complete inhibition of mTOR signaling.[1]
Comparative Analysis of mTOR Inhibitors
The following tables summarize the quantitative data for Torin1 and other well-characterized mTOR inhibitors, providing a clear comparison of their biochemical potency, cellular activity, and selectivity.
Table 1: Biochemical Potency of mTOR Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Torin1 | mTOR | 2 | Cell-free kinase assay | [5][6] |
| mTORC1 | 2 | Cell-free kinase assay | [5] | |
| mTORC2 | 10 | Cell-free kinase assay | [5][6] | |
| AZD8055 | mTOR | 0.8 | ELISA-based kinase assay | [7][8] |
| OSI-027 | mTORC1/2 | - | - | [9] |
| Rapamycin | mTORC1 | - (allosteric) | - | [10] |
Table 2: Cellular Activity and Selectivity of mTOR Inhibitors
| Compound | Cellular mTORC1 Inhibition (EC50, nM) | Cellular mTORC2 Inhibition (EC50, nM) | Selectivity for mTOR over PI3K (fold) | Reference |
| Torin1 | 2 | 10 | >1000 | [5] |
| AZD8055 | - | - | ~1000 | [7] |
| OSI-027 | - | - | - | [9] |
| Rapamycin | Potent (mTORC1 only) | Inactive | - | [10] |
Experimental Protocols for Target Engagement Verification
Verifying that a compound engages its intended target within a cellular context is a critical step in drug discovery. The following are detailed methodologies for key experiments to confirm the target engagement of mTOR inhibitors.
Biochemical Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified mTOR protein.
Protocol:
-
Reagents: Active recombinant mTOR enzyme, inactive p70S6K as a substrate, ATP, kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2, and 5 mM MnCl2).[11]
-
Procedure:
-
Incubate the recombinant mTOR enzyme with varying concentrations of the test inhibitor (e.g., Torin1) in the kinase reaction buffer.
-
Initiate the kinase reaction by adding the substrate (inactive S6K) and ATP (e.g., 100 µM).[11]
-
Allow the reaction to proceed at 30°C for a set time (e.g., 30 minutes).[11]
-
Stop the reaction.
-
Analyze the phosphorylation of the substrate (p-p70S6K at Thr389) using Western blotting or an ELISA-based method with a phospho-specific antibody.[11][12]
-
-
Data Analysis: Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Western Blotting for Downstream Signaling
This cellular assay assesses the functional consequences of mTOR inhibition by measuring the phosphorylation status of its downstream substrates.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HeLa, MCF7) to a suitable confluency.[13]
-
Treat the cells with various concentrations of the mTOR inhibitor for a specific duration (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[14]
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated mTORC1 substrates (e.g., p-p70S6K Thr389, p-4E-BP1 Thr37/46) and mTORC2 substrates (e.g., p-Akt Ser473).[15] Also, probe for total protein levels as loading controls.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation and calculate the EC50 values.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical method that measures target engagement in intact cells or cell lysates by assessing the thermal stabilization of a target protein upon ligand binding.[16][17]
Protocol:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control for a defined period to allow for cell entry and target binding.[18]
-
Heating: Heat the cell suspensions or lysates across a range of temperatures.[18]
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein (mTOR) remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: A ligand-bound protein will be more thermally stable, resulting in a shift of its melting curve to a higher temperature. This thermal shift confirms target engagement.[17]
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method that measures compound binding to a target protein using bioluminescence resonance energy transfer (BRET).[19][20]
Protocol:
-
Cell Line Generation: Create a cell line that expresses the target protein (mTOR) fused to NanoLuc® luciferase.[20]
-
Assay Setup:
-
Plate the engineered cells in an assay plate.
-
Add a cell-permeable fluorescent tracer that binds to the ATP-binding site of mTOR.
-
Add the test compound at various concentrations.
-
-
BRET Measurement:
-
If the test compound binds to mTOR, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.[19]
-
Measure the BRET signal using a suitable plate reader.
-
-
Data Analysis: The decrease in BRET signal is proportional to the target engagement of the test compound. This allows for the determination of cellular affinity and residence time.[20]
Visualizing mTOR Signaling and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the mTOR signaling pathway and a typical experimental workflow for target engagement verification.
Caption: The mTOR signaling pathway, illustrating the central role of mTORC1 and mTORC2.
Caption: A generalized workflow for verifying mTOR target engagement.
References
- 1. invivogen.com [invivogen.com]
- 2. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ubpbio.com [ubpbio.com]
- 4. Torin-1 - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Torin 1 | Cell Signaling Technology [cellsignal.com]
- 7. stemcell.com [stemcell.com]
- 8. AZD8055 [openinnovation.astrazeneca.com]
- 9. Impact of dual mTORC1/2 mTOR kinase inhibitor AZD8055 on acquired endocrine resistance in breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Novel quinoline-derived mTOR inhibitors with remarkable enzymatic and cellular activities: design, synthesis and biological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CETSA [cetsa.org]
- 17. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. promegaconnections.com [promegaconnections.com]
- 20. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
Lack of Specific Reproducibility Data for 4-Phenyl-2-piperidin-1-ylquinoline Necessitates Broader Analysis of Related Compounds
A comprehensive review of available scientific literature reveals a significant gap in specific studies addressing the experimental reproducibility of 4-Phenyl-2-piperidin-1-ylquinoline. This absence of direct data prevents a targeted comparison guide on its reproducibility. However, to provide valuable context for researchers, scientists, and drug development professionals, this guide will focus on the synthesis, characterization, and biological activities of structurally related quinoline and piperidine derivatives. The experimental data and protocols presented here are drawn from studies on analogous compounds and are intended to serve as a foundational reference for researchers investigating this chemical scaffold.
The synthesis of novel heterocyclic compounds containing quinoline and piperidine moieties is an active area of research due to their diverse pharmacological potential.[1][2] While direct experimental results for this compound are not presently available in the reviewed literature, the methodologies employed for similar structures can offer insights into potential synthetic routes and analytical techniques.
Comparison of Synthetic and Biological Data of Related Compounds
To offer a comparative perspective, the following table summarizes key experimental data for various quinoline and piperidine derivatives. This data is extracted from studies on compounds with similar core structures and functional groups.
| Compound Class | Synthetic Method | Key Characterization | Reported Biological Activity | Reference |
| 3-(4-(substituted)-piperazin-1-yl)cinnolines | Intramolecular cyclization of 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones mediated by polyphosphoric acid. | ¹H-NMR, ¹³C-NMR, ESI-HRMS, Elemental Analyses | Antifungal activity against certain Candida species. No significant antibacterial effect was observed. | [3][4] |
| 4-Phenylpiperidines and 4-Phenylpiperazines | Modification of a partial dopamine D2 receptor agonist. | In vitro binding assays, in vivo neurochemical effect analysis. | Dopamine D2 receptor antagonism with "dopaminergic stabilizer" characteristics. | [5] |
| Benzonaphthyridinone Derivatives | Four-step sequence starting from a dichloroquinoline scaffold, followed by the construction of a 6-membered lactam using a Horner-Wadsworth-Emmons reaction. | ¹H-NMR, Mass Spectrometry | Potent and selective mTOR inhibitors with potential anticancer applications. | [6] |
| N-phenyl-N-(piperidin-2-ylmethyl) propionamide Derivatives | Conjugation of enkephalin peptide analogues to the piperidine core. | In vitro binding affinity and functional activity assays. | Hybrid ligands with good binding affinities and agonist properties at μ and δ opioid receptors. | [7] |
Table 1: Summary of Experimental Data for Compounds Structurally Related to this compound. This table provides a comparative overview of the synthetic strategies, analytical methods, and observed biological activities for various classes of compounds containing quinoline or piperidine moieties. The data is compiled from multiple research articles to serve as a reference for researchers working with similar chemical structures.
Experimental Methodologies for Related Compounds
The reproducibility of experimental results is fundamentally linked to the detailed reporting of methodologies. Below are generalized protocols for the synthesis and biological evaluation of compounds structurally analogous to this compound, based on the available literature.
General Synthesis and Characterization Workflow
The synthesis of complex heterocyclic molecules often involves a multi-step process. A generalized workflow, based on the synthesis of related quinoline and piperidine derivatives, is outlined below.
Figure 1: Generalized Synthetic and Characterization Workflow. This diagram illustrates a typical multi-step synthesis process for complex heterocyclic compounds, including purification and structural verification stages.
Synthesis: A common synthetic strategy involves the reaction of a substituted aniline with a quinoline precursor. For instance, in the synthesis of benzonaphthyridinone derivatives, substituted anilines are introduced to a dichloroquinoline scaffold, followed by the construction of a lactam ring.[6] The synthesis of 3-(4-(substituted)-piperazin-1-yl)cinnolines involves the intramolecular cyclization of precursor molecules.[3][4]
Characterization: The structure and purity of the synthesized compounds are typically confirmed using a combination of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the chemical structure of the molecule.[3][4]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) are employed to determine the exact mass and molecular formula of the compound.[3][4]
-
Elemental Analysis: This method provides the percentage composition of elements in the compound, further confirming its empirical formula.[3][4]
Biological Activity Screening
The pharmacological properties of novel compounds are assessed through a variety of in vitro and in vivo assays. The specific assays depend on the therapeutic target of interest.
Figure 2: Workflow for Biological Activity Screening. This flowchart outlines the typical progression of experiments to evaluate the pharmacological properties of a new chemical entity, from initial in vitro tests to in vivo studies.
In Vitro Assays:
-
Receptor Binding Assays: These experiments are used to determine the affinity of a compound for a specific biological target, such as the dopamine D2 receptor for 4-phenylpiperidines.[5]
-
Enzyme Inhibition Assays: For compounds targeting enzymes like mTOR, assays are conducted to measure the inhibition of the enzyme's activity.[6]
-
Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) are determined for compounds with potential antimicrobial activity.[3][4]
Cell-Based Assays: These assays are performed to understand the effect of a compound on cellular processes. For example, the inhibition of cellular PI3K activity can be monitored to assess the selectivity of mTOR inhibitors.[6]
Signaling Pathway Interactions
The biological effects of quinoline and piperidine derivatives are often mediated through their interaction with specific signaling pathways. For instance, some derivatives have been shown to inhibit the mTOR signaling pathway, which is crucial for cell growth and proliferation and is often dysregulated in cancer.[6]
Figure 3: Simplified mTOR Signaling Pathway Inhibition. This diagram illustrates how certain quinoline derivatives can inhibit both mTORC1 and mTORC2 complexes, thereby affecting downstream processes like mRNA translation and cell survival.
References
- 1. mdpi.com [mdpi.com]
- 2. ijnrd.org [ijnrd.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enkephalin analogues with N-phenyl-N-(piperidin-2-ylmethyl) propionamide derivatives: Synthesis and biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Receptor Binding Profiles: 4-Phenyl-2-piperidin-1-ylquinoline vs. 4-Phenylpiperidine Derivatives
A detailed examination of the receptor binding affinities of 4-phenyl-2-piperidin-1-ylquinoline and a range of 4-phenylpiperidine derivatives reveals distinct and overlapping pharmacological profiles, with significant implications for drug development in the fields of neuroscience and beyond. While extensive quantitative data is available for 4-phenylpiperidine derivatives, highlighting their interactions with opioid, sigma, and dopamine receptors, specific binding affinity data for this compound is less prevalent in the current literature, necessitating a broader characterization of its pharmacological landscape.
This guide provides a comparative overview of the receptor binding characteristics of these two chemical classes, supported by available experimental data. It further details the methodologies for the key binding assays and visualizes the primary signaling pathways associated with the targeted receptors.
Data Presentation: A Comparative Look at Receptor Affinities
Quantitative binding data for a selection of 4-phenylpiperidine derivatives are summarized below. This data, typically presented as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), indicates the concentration of the compound required to inhibit 50% of the binding of a specific radioligand to its receptor. A lower Ki or IC50 value signifies a higher binding affinity.
Table 1: Opioid Receptor Binding Affinities of Selected 4-Phenylpiperidine Derivatives
| Compound | µ-Opioid (Ki, nM) | δ-Opioid (Ki, nM) | κ-Opioid (Ki, nM) | Reference |
| N-Methyl-4-(3-hydroxyphenyl)piperidine | 508 | - | 194 | [1] |
| N-Phenylpropyl-4-(3-hydroxyphenyl)piperidine | 0.88 | 13.4 | 4.09 | [1] |
| Meperidine | >100 | - | - | [2] |
| Fentanyl | 1-100 | - | - | [2] |
| Sufentanil | <1 | - | - | [2] |
Table 2: Sigma Receptor Binding Affinities of Selected 4-Phenylpiperidine Derivatives
| Compound | σ1 (Ki, nM) | σ2 (Ki, nM) | Reference |
| 4-Benzyl-1-(3-iodobenzylsulfonyl)piperidine | 0.96 | 91.8 | [3] |
| Haloperidol | - | - | [4] |
| N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide | 4.6 | - | [5] |
| Compound 12a | 0.54 | >10,000 | [6] |
| Compound 12c | 9.9 | >10,000 | [6] |
| Pridopidine (ACR16) | Low Affinity | - | [7] |
Table 3: Dopamine Receptor Binding Affinities of Selected 4-Phenylpiperidine Derivatives
| Compound | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | Reference |
| SYA16263 | 124 | 86 | 3.5 | [8] |
| Pridopidine (ACR16) | Low Affinity | - | - | [7] |
Experimental Protocols: Methodologies for Receptor Binding Assays
The determination of receptor binding affinities for these compounds predominantly relies on in vitro radioligand binding assays. These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.
General Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radiolabeled ligand (e.g., [³H]-(+)-pentazocine for σ1 receptors, [³H]DTG for σ2 receptors, [³H]DAMGO for µ-opioid receptors).
-
Test compounds (this compound or 4-phenylpiperidine derivatives) at various concentrations.
-
Incubation buffer (e.g., Tris-HCl buffer).
-
Non-specific binding control (a high concentration of a known, unlabeled ligand for the target receptor).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes or tissue homogenates expressing the target receptor are prepared and protein concentration is determined.
-
Assay Setup: In a series of tubes or a 96-well plate, the following are added:
-
A fixed concentration of the radiolabeled ligand.
-
Varying concentrations of the test compound.
-
A control for total binding (radioligand and buffer only).
-
A control for non-specific binding (radioligand and a high concentration of an unlabeled ligand).
-
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
dot
Caption: Workflow for a typical radioligand binding assay.
Signaling Pathways: Visualizing Receptor Activation
The interaction of these compounds with their respective receptors initiates a cascade of intracellular events known as signaling pathways. Understanding these pathways is crucial for predicting the pharmacological effects of the compounds.
Opioid Receptor Signaling
Opioid receptors are G-protein coupled receptors (GPCRs). Upon activation by an agonist, they primarily couple to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, which in turn reduces the intracellular levels of cyclic AMP (cAMP). The dissociated Gβγ subunits can also directly modulate ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.
dot
Caption: Simplified opioid receptor signaling cascade.
Sigma Receptor Signaling
Sigma receptors, particularly the σ1 subtype, are unique intracellular proteins located at the endoplasmic reticulum (ER). They are not GPCRs but rather act as chaperone proteins. Upon ligand binding, the σ1 receptor can dissociate from its binding partner BiP and translocate to other parts of the cell, where it can modulate the activity of various ion channels and signaling proteins, including those involved in calcium signaling.
dot
Caption: Overview of sigma-1 receptor signaling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. zenodo.org [zenodo.org]
- 3. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. | Sigma-Aldrich [sigmaaldrich.com]
- 6. iris.unict.it [iris.unict.it]
- 7. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A study of the structure-affinity relationship in SYA16263; is a D2 receptor interaction essential for inhibition of apormorphine-induced climbing behavior in mice? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Disposal Protocol for 4-Phenyl-2-piperidin-1-ylquinoline
Immediate Safety and Handling Precautions:
Before beginning any disposal process, it is imperative to wear appropriate Personal Protective Equipment (PPE). Based on data for related piperidine compounds, this should include:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Skin Protection: Use impervious gloves (e.g., nitrile) and wear flame-resistant laboratory clothing.[1]
-
Respiratory Protection: If handling powders or creating aerosols, use a full-face respirator with an appropriate cartridge.[1]
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Step-by-Step Disposal Procedure
The disposal of chemical waste is strictly regulated. The U.S. Environmental Protection Agency (EPA) governs these procedures under the Resource Conservation and Recovery Act (RCRA).[3] Adherence to institutional, local, state, and federal guidelines is mandatory.
-
Hazard Determination: The first step is to determine if the waste is hazardous.[4] Given the chemical's structure, it should be treated as hazardous. It may exhibit characteristics of toxicity, and its complete environmental and health effects are likely not fully documented.
-
Waste Collection and Containment:
-
Collect waste 4-Phenyl-2-piperidin-1-ylquinoline in a designated, properly sealed, and chemically compatible container. Do not mix with other waste streams unless explicitly instructed to do so by your institution's Environmental Health & Safety (EHS) department.
-
The container must be in good condition, free from leaks or damage.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
Indicate the approximate quantity of the waste.
-
Note the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
This area should be secure, well-ventilated, and away from heat or ignition sources.[5]
-
Ensure incompatible chemicals are not stored nearby.
-
-
Arrange for Disposal:
-
Contact your institution's EHS or a certified hazardous waste disposal contractor to arrange for pickup and final disposal.
-
Hazardous waste must be tracked from its point of generation to its final disposal facility, a process known as "cradle-to-grave" management, often using a hazardous waste manifest system.[6]
-
Never dispose of this chemical down the drain or in regular trash.[7]
-
Hazard Profile Summary
For a novel or specialized compound, a formal hazard assessment is required. The table below outlines the typical hazard information that informs disposal decisions, based on classifications for similar chemical structures.
| Hazard Classification | Description | Typical GHS Pictogram | Precautionary Disposal Action |
| Acute Toxicity | Related piperidine compounds can be toxic or harmful if swallowed, inhaled, or in contact with skin.[5][8][9] | Skull and Crossbones | Handle with full PPE. Avoid generating dust or aerosols. Ensure all waste is securely contained to prevent exposure. |
| Skin Corrosion/Irritation | Expected to cause skin irritation or potentially severe burns based on the piperidine component.[5][10] | Corrosion | Avoid all skin contact. Contaminated clothing must be removed immediately and decontaminated or disposed of as hazardous waste.[11] |
| Serious Eye Damage | Expected to cause serious eye irritation or damage.[5][10] | Corrosion | Wear chemical safety goggles at all times. In case of contact, rinse cautiously with water for several minutes.[2][11] |
| Environmental Hazards | The ecological effects are likely unknown. As a precaution, it must be prevented from entering waterways or the environment.[11] | Environment (optional) | Use appropriate containers to avoid environmental contamination.[5] Spills must be contained and collected using absorbent materials, which are then disposed of as hazardous waste. Prevent entry into drains, surface water, and ground water.[11] |
Chemical Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste like this compound.
Caption: Workflow for the compliant disposal of hazardous chemical waste.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. youtube.com [youtube.com]
- 4. epa.gov [epa.gov]
- 5. chemos.de [chemos.de]
- 6. dec.ny.gov [dec.ny.gov]
- 7. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. 4-Phenylpiperidine | C11H15N | CID 69873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
